molecular formula C9H18N2O2 B045263 (R)-3-(Boc-amino)pyrrolidine CAS No. 122536-77-0

(R)-3-(Boc-amino)pyrrolidine

Numéro de catalogue: B045263
Numéro CAS: 122536-77-0
Poids moléculaire: 186.25 g/mol
Clé InChI: DQQJBEAXSOOCPG-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-(Boc-amino)pyrrolidine is a high-value, enantiomerically pure chiral building block extensively employed in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that introduces conformational rigidity, and two key functional groups: a secondary amine protected by a Boc (tert-butoxycarbonyl) group and a stereogenic center with defined (R)-configuration. The primary application of this reagent is as a versatile precursor for the synthesis of biologically active molecules, particularly in the development of protease inhibitors, GPCR (G-protein coupled receptor) ligands, and various central nervous system (CNS) active compounds. Its mechanism of action is contextual, as it serves as a structural motif that is incorporated into target molecules; the pyrrolidine ring often acts as a key pharmacophore that interacts with enzyme active sites or receptor pockets, while the chiral center is critical for ensuring high binding affinity and selectivity. The Boc-protected amine is strategically crucial, as it allows for selective deprotection under mild acidic conditions to reveal the free amine, which can then be further functionalized (e.g., via amide bond formation, sulfonylation, or reductive amination) without racemization, enabling complex synthetic sequences. Researchers value this specific enantiomer for constructing stereochemically defined compound libraries and for optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates, making it an indispensable tool in asymmetric synthesis and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363879
Record name tert-Butyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-77-0
Record name (R)-tert-Butyl pyrrolidin-3-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122536-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-3-(tert-butoxycarbonylamino)pyrrolidine, a critical chiral building block in modern medicinal chemistry. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development, particularly as a precursor to novel antibacterial agents.

Core Properties and Identification

(R)-3-(Boc-amino)pyrrolidine is a chiral pyrrolidine (B122466) derivative protected with a tert-butyl carbamate (B1207046) (Boc) group. This structure makes it an invaluable intermediate for introducing amino functionalities in the synthesis of complex, enantiomerically pure molecules.[1] Its CAS number is 122536-77-0.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 122536-77-0
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance White to almost white crystalline solid/powder
Melting Point 50-54 °C
Boiling Point 286.4 °C at 760 mmHg
Density 1.04 g/cm³
Optical Rotation [α]D²⁰ = +21 to +23° (c=1 in Methanol)
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[3]

Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process starting from benzyl-protected (R)-3-aminopyrrolidine.[2]

Step 1: Boc Protection of Benzyl-Protected (R)-3-Aminopyrrolidine

  • Objective: To protect the amino group of benzyl-protected (R)-3-aminopyrrolidine with a Boc group.

  • Materials:

  • Procedure:

    • Dissolve Boc anhydride (B1165640) (2.72 g) in 20 mL of THF in a reaction vessel.

    • Add triethylamine (1.898 mL) and benzyl-protected (R)-3-aminopyrrolidine (1.96 mL) to the solution.

    • Stir the reaction mixture under an argon atmosphere at room temperature for 2 hours.

    • Remove the THF under vacuum.

    • Dissolve the resulting oil in 20 mL of ethyl acetate and wash with 15 mL of 1M NaOH.

    • Wash the organic layer three times with 15 mL of water.

    • Collect the organic layer, dry it with MgSO₄, and concentrate it under vacuum.

    • Purify the crude product by flash chromatography (ethyl acetate/hexanes gradient from 33:66 to 50:50) to yield the intermediate product.[2]

Step 2: Debenzylation to Yield this compound

  • Objective: To remove the benzyl (B1604629) protecting group to obtain the final product.

  • Materials:

    • Product from Step 1 (11.03 mmol)

    • 10% Palladium on carbon (Pd/C) (0.310 g)

    • Ethanol, 20 mL

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the intermediate product (3.048 g) in 20 mL of ethanol.

    • Add 10% Pd/C (0.310 g) to the solution.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.

    • Filter the mixture with ethyl acetate to remove the catalyst.

    • Concentrate the filtrate under vacuum to obtain the final product, this compound.[2]

G Synthesis Workflow of this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: Debenzylation start Benzyl-protected (R)-3-aminopyrrolidine reagents1 Boc Anhydride, Triethylamine, THF reaction1 Stir at RT, 2h start->reaction1 reagents1->reaction1 workup1 Workup & Flash Chromatography reaction1->workup1 intermediate N-Boc, N-Benzyl protected pyrrolidine workup1->intermediate reagents2 10% Pd/C, H₂, Ethanol reaction2 Stir at RT, overnight intermediate->reaction2 reagents2->reaction2 workup2 Filtration & Concentration reaction2->workup2 product This compound workup2->product

Synthesis Workflow

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound. As the molecule contains a chromophore (the Boc group), it can be detected by UV.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., Phenomenex C18 Gemini).

  • Proposed Method:

    • Mobile Phase: A gradient of methanol (B129727) and water. For example, an isocratic elution with a mixture of water:methanol (25:75 v/v).[4]

    • Flow Rate: 0.8-1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Detection Wavelength: 210 nm.[4]

    • Injection Volume: 10 µL.[4]

    • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Analysis: Inject the sample and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 or 500 MHz).

  • General Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.

    • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyrrolidine ring, the Boc group, and their respective protons and carbons.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Instrumentation:

    • Mass spectrometer, typically coupled with a chromatographic system (LC-MS) or for direct infusion (e.g., ESI-TOF).

  • General Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Analysis: Acquire the mass spectrum. The accurate mass measurement from a high-resolution mass spectrometer (like TOF) can be used to confirm the elemental formula (C₉H₁₈N₂O₂).

Applications in Drug Development

This compound is a versatile chiral building block with significant applications in pharmaceutical development.[1]

  • Chiral Intermediate: Its primary use is as a chiral scaffold for creating enantiomerically pure compounds, which is crucial for drug efficacy and safety.[1]

  • Peptide Synthesis: The Boc protecting group allows for its use in peptide synthesis, enabling selective reactions and efficient assembly of peptide-based therapeutics.[1]

  • Pharmacologically Active Substructure: It serves as a key intermediate in the synthesis of drugs for various therapeutic areas, including antitumor, antibacterial, and antiulcer compounds.

  • DNA Gyrase Inhibitors: A notable application is in the synthesis of N-benzyl-3-sulfonylpyrrolidines, also known as "gyramides". These compounds are a class of bacterial DNA gyrase inhibitors with potential as novel antibiotics.[2][5]

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][6] The enzyme functions as a tetramer (A₂B₂) and its catalytic cycle involves DNA binding, ATP hydrolysis, DNA cleavage and religation, and strand passage.

Gyramides, synthesized from this compound, represent a new class of DNA gyrase inhibitors.[5] They bind to a novel site on the GyrA subunit, adjacent to the DNA cleavage gate.[5] This binding event inhibits the supercoiling activity of the enzyme, leading to a disruption of DNA replication and ultimately, bacterial cell death.[5] This mechanism is distinct from that of quinolone antibiotics, suggesting that gyramides could be effective against quinolone-resistant strains.[5]

G Mechanism of DNA Gyrase Inhibition by Gyramides cluster_gyrase DNA Gyrase Catalytic Cycle dna_bind 1. Gyrase binds to DNA atp_hydrolysis 2. ATP Hydrolysis dna_bind->atp_hydrolysis dna_cleavage 3. Double-Strand DNA Cleavage atp_hydrolysis->dna_cleavage strand_passage 4. Strand Passage & Negative Supercoiling dna_cleavage->strand_passage outcome Disruption of DNA Replication & Bacterial Cell Death dna_ligation 5. DNA Ligation & Release strand_passage->dna_ligation dna_ligation->dna_bind inhibitor Gyramide (derived from this compound) inhibition_point inhibitor->inhibition_point inhibition_point->dna_cleavage Binds to novel site on GyrA, preventing supercoiling inhibition_point->outcome

DNA Gyrase Inhibition

References

(R)-3-(Boc-amino)pyrrolidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine

This technical guide provides a comprehensive overview of this compound, a chiral pyrrolidine (B122466) derivative crucial in the fields of organic synthesis and medicinal chemistry. It serves as a vital building block for the synthesis of a wide array of pharmaceuticals and bioactive molecules. This document details its molecular structure, physicochemical properties, and its role in synthetic chemistry.

Physicochemical Properties

This compound is a white to almost white crystalline solid.[1][] Its key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₈N₂O₂[1][]
Molecular Weight 186.25 g/mol [1][][3]
CAS Number 122536-77-0[1][]
Appearance White to almost white crystals or solid powder[1][]
Melting Point 50-54 °C[1][4]
Boiling Point 286.4 °C at 760 mmHg[]
Density 1.04 g/cm³[]
IUPAC Name tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[][3]
SMILES CC(C)(C)OC(=O)N[C@@H]1CCNC1
InChI Key DQQJBEAXSOOCPG-SSDOTTSWSA-N[][4]

Role in Synthetic Chemistry

This compound is a versatile intermediate in organic synthesis, particularly valued for its chiral pyrrolidine core and the presence of a Boc-protected amine.[1] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This allows for selective reactions at other positions of the molecule.

Due to its structural features, this compound is a key starting material in the development of various pharmacologically active agents, including antitumor, antibacterial, and antiulcer compounds.[]

Experimental Protocols and Methodologies

The specific experimental protocols involving this compound are highly dependent on the target molecule being synthesized. As a building block, it can be utilized in a variety of chemical reactions, such as N-alkylation, acylation, and coupling reactions. The choice of reagents, solvents, and reaction conditions would be tailored to the specific synthetic route.

It is important to note that signaling pathways are biological processes and are not directly associated with a synthetic building block like this compound itself. Rather, the final pharmaceutical compounds synthesized using this molecule may be designed to interact with specific signaling pathways.

Visualizations

To further elucidate the structure and utility of this compound, the following diagrams are provided.

Caption: 2D Molecular Structure of this compound.

logical_workflow A (R)-3-Aminopyrrolidine (Unprotected) B Reaction with Di-tert-butyl dicarbonate A->B C This compound (Protected Amine) B->C D Further Synthetic Steps (e.g., N-alkylation at pyrrolidine) C->D E Deprotection (Acidic Conditions) D->E F Final Product with Free Amine E->F

Caption: Synthetic utility of the Boc protecting group.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development. Its widespread use stems from its ability to mask the nucleophilicity and basicity of amines, allowing for selective transformations at other sites within a molecule. This guide provides a comprehensive overview of the core physical and chemical properties of Boc-protected amines, offering valuable data and protocols for laboratory applications.

Core Principles of Boc Protection

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. This reaction forms a stable carbamate (B1207046) linkage, effectively "protecting" the amine from participating in subsequent reactions. The key advantage of the Boc group lies in its acid lability; it can be readily removed under mild acidic conditions, regenerating the free amine with minimal side reactions. This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic strategies.

Physical Properties of Boc-Protected Amines

The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent amine. Generally, Boc-protection increases the lipophilicity of a molecule, which can influence its solubility, melting point, and boiling point.

Solubility Profile

Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents. The bulky tert-butyl group contributes to solubility in nonpolar solvents, while the polar carbamate moiety enhances solubility in polar aprotic solvents.

General Solubility Trends:

  • High Solubility: Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Chloroform.[1][2][3]

  • Moderate to High Solubility: Methanol (B129727), Ethanol, Acetonitrile.[2][4]

  • Low to Moderate Solubility: Hexane, Toluene.[5]

  • Low Solubility/Insoluble: Water. The hydrophobic nature of the Boc group and any associated alkyl chains limits aqueous solubility.[5][6]

Quantitative Physical Data

The following tables summarize key physical properties for a selection of common Boc-protected amines. Note that boiling points are often reported at reduced pressure due to the thermal lability of the Boc group at higher temperatures.

Table 1: Physical Properties of Acyclic and Cyclic Boc-Protected Amines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) / Pressure (mmHg)Density (g/mL)
N-Boc-methylamineC₆H₁₃NO₂131.17-176.6 (Predicted)0.937 (Predicted)
N-Boc-ethylamineC₇H₁₅NO₂145.2040-45--
N-Boc-propylamineC₈H₁₇NO₂159.23---
N-Boc-butylamineC₉H₁₉NO₂173.25---
N-Boc-N-methylethylenediamineC₈H₁₈N₂O₂174.24---
N-Boc-ethylenediamineC₇H₁₆N₂O₂160.21-72-80 / 0.11.012 (20 °C)
N-Boc-pyrrolidineC₉H₁₇NO₂171.24-80 / 0.20.977 (25 °C)
N-Boc-piperidineC₁₀H₁₉NO₂185.26--0.964 (25 °C)
N-Boc-anilineC₁₁H₁₅NO₂193.24133-137--
N-Boc-piperazineC₉H₁₈N₂O₂186.2543-47--
N-Boc-propargylamineC₈H₁₃NO₂155.1940-44170 / 14-

Data sourced from references:[1][2][4][5][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Table 2: Physical Properties of Boc-Protected Amino Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]²⁰/D (c=1 in EtOH)
N-Boc-glycineC₇H₁₃NO₄175.1886-89-
N-Boc-L-alanineC₈H₁₅NO₄189.2179-83-24±1°
N-Boc-L-leucineC₁₁H₂₁NO₄231.29--
N-Boc-L-phenylalanineC₁₄H₁₉NO₄265.3085-87+25±1°

Data sourced from references:[3][10][21][29][30][31][32]

Chemical Properties and Reactivity

The chemical behavior of Boc-protected amines is dominated by the stability and cleavage of the Boc group.

Stability

The Boc group is renowned for its stability under a wide range of reaction conditions, making it a robust protecting group for many synthetic transformations.

  • Stable to:

    • Basic conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.

    • Nucleophiles: Generally unreactive towards common nucleophiles.

    • Catalytic Hydrogenation: Stable to conditions used for the cleavage of other protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz).

Reactivity and Deprotection

The primary reactivity of a Boc-protected amine is its cleavage (deprotection) under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.

Common Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is typically rapid at room temperature.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also highly effective.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can be used for selective deprotection, for instance, cleaving secondary N-Boc groups while leaving primary ones intact.

Experimental Protocols

The following are generalized protocols for the characterization and manipulation of Boc-protected amines. Researchers should always consult specific literature for the compound of interest and perform appropriate safety assessments.

Determination of Melting Point

Objective: To determine the temperature range over which a solid Boc-protected amine transitions to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Sample of the Boc-protected amine

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[33][34]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Boiling Point (for liquid samples)

Objective: To determine the temperature at which the vapor pressure of a liquid Boc-protected amine equals the atmospheric pressure.

Materials:

  • Thiele tube or other suitable heating apparatus

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Sample of the liquid Boc-protected amine

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer and suspend the assembly in a Thiele tube containing a heating oil (e.g., mineral oil).[7][9]

  • Heat the Thiele tube gently and uniformly.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[35][36]

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of a Boc-protected amine in various solvents.

Materials:

  • Small test tubes or vials

  • A range of solvents (e.g., water, methanol, dichloromethane, hexane)

  • Vortex mixer or shaker

  • Spatula or micropipette

  • Analytical balance

Procedure (Qualitative):

  • Place a small, known amount of the Boc-protected amine (e.g., 10 mg) into a series of test tubes.

  • To each tube, add a small volume (e.g., 1 mL) of a different solvent.[8][14][37]

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer.

  • Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

  • Record the observations for each solvent.

Procedure (Quantitative - for more precise measurements):

  • Prepare a saturated solution of the Boc-protected amine in the solvent of interest at a specific temperature.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solid.

  • Calculate the solubility in terms of g/L or mol/L.

Role in Drug Development and Peptide Synthesis

Boc-protected amines are indispensable intermediates in the synthesis of a vast array of pharmaceuticals and peptides. Their use allows for the controlled and sequential construction of complex molecules.

Workflow in Drug Development

The following diagram illustrates the logical workflow where Boc-protected amines are utilized in a typical drug development pipeline.

DrugDevelopmentWorkflow cluster_Discovery Discovery & Lead Optimization cluster_Development Preclinical & Clinical Development start Target Identification & Validation synthesis Synthesis of Boc-Protected Amine Building Blocks start->synthesis Need for novel scaffolds library Combinatorial Library Synthesis synthesis->library lead_opt Lead Optimization (SAR Studies) synthesis->lead_opt Iterative Synthesis (Deprotection & Coupling) screening High-Throughput Screening library->screening screening->lead_opt Hit Identification preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical Candidate Selection api API Synthesis (Scale-up) lead_opt->api Process Development clinical Clinical Trials preclinical->clinical api->clinical

Caption: Workflow of Boc-protected amines in drug development.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The diagram below outlines the key steps in Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-protection chemistry.

SPPS_Workflow cluster_SPPS Boc-SPPS Cycle resin Resin Support attach Attach C-terminal Boc-Amino Acid resin->attach deprotect Boc Deprotection (e.g., TFA in DCM) attach->deprotect neutralize Neutralization (e.g., DIEA) deprotect->neutralize couple Couple next Boc-Amino Acid neutralize->couple wash Wash couple->wash repeat Repeat Cycle wash->repeat repeat->deprotect n-1 times cleave Cleavage from Resin & Side-chain Deprotection (e.g., HF) repeat->cleave Final Cycle purify Purification & Analysis (e.g., HPLC, Mass Spec) cleave->purify peptide Final Peptide purify->peptide

Caption: Workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

References

A Comprehensive Technical Guide to the Safe Handling of (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety, handling, and toxicological properties of (R)-3-(Boc-amino)pyrrolidine (CAS No. 122536-77-0), a key intermediate in organic and pharmaceutical synthesis.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1][] It is soluble in water and common organic solvents such as dimethyl sulfoxide (B87167) and N,N-dimethylformamide.[2][3] The compound is reported to be air-sensitive.[1][2]

PropertyValue
Molecular Formula C₉H₁₈N₂O₂[1][]
Molecular Weight 186.25 g/mol [1][]
Melting Point 50 °C[1][2]
Boiling Point 286.4 ± 29.0 °C (Predicted)[1][2]
Density 1.04 ± 0.1 g/cm³ (Predicted)[1][2]
Appearance White to light yellow to light orange powder to crystal[1][]
Solubility Soluble in water[1][2]
Storage Temperature Room temperature, keep in a dark place, sealed in dry conditions[1][2]

Hazard Identification and Toxicology

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard ClassCategory
Skin Irritation Category 2
Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols and Handling

Given the air-sensitive and irritant nature of this compound, proper handling procedures are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE Specification
Eye Protection Eyeshields, safety glasses with side-shields, or chemical goggles.
Hand Protection Protective gloves (e.g., nitrile rubber).
Respiratory Protection Dust mask type N95 (US) or equivalent.

| Skin and Body Protection | Laboratory coat. |

Weighing and Dispensing Workflow

The following workflow is recommended for weighing and dispensing this compound to minimize exposure and maintain the integrity of the compound.

G cluster_prep Preparation cluster_weigh Weighing cluster_cleanup Cleanup prep_area Prepare well-ventilated area (e.g., fume hood) don_ppe Don appropriate PPE prep_area->don_ppe gather_tools Gather necessary tools (spatula, weigh boat, container) don_ppe->gather_tools tare_balance Tare balance with weigh boat gather_tools->tare_balance Proceed to weighing dispense Carefully dispense powder from stock bottle tare_balance->dispense record_weight Record weight dispense->record_weight seal_stock Immediately seal stock bottle record_weight->seal_stock clean_tools Clean spatula and work area seal_stock->clean_tools Proceed to cleanup dispose_waste Dispose of weigh boat and any contaminated items clean_tools->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands G cluster_setup Setup cluster_addition Reagent Addition cluster_completion Completion setup_hood Set up glassware in fume hood add_solvent Add appropriate solvent to flask setup_hood->add_solvent weigh_reagent Weigh this compound (see Figure 1) add_reagent Slowly add reagent to solvent with stirring weigh_reagent->add_reagent Transfer to flask rinse Rinse weigh boat with solvent to ensure complete transfer add_reagent->rinse ensure_dissolved Ensure complete dissolution rinse->ensure_dissolved Mix proceed Proceed with reaction ensure_dissolved->proceed G cluster_planning Planning and Preparation cluster_execution Experimental Execution cluster_post Post-Experiment receive Receive Chemical store Store in a cool, dry, dark, well-ventilated area receive->store sds Review Safety Data Sheet store->sds ppe Assemble required PPE sds->ppe handle Handle in fume hood ppe->handle Begin Experiment weigh Weigh and dispense handle->weigh spill Spill Response handle->spill first_aid First Aid handle->first_aid react Use in reaction weigh->react cleanup Decontaminate work area and equipment react->cleanup End Experiment dispose Dispose of waste according to regulations cleanup->dispose spill->cleanup

References

(R)-3-(Boc-amino)pyrrolidine: A Chiral Scaffold for Advanced Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-(tert-butoxycarbonylamino)pyrrolidine, a versatile chiral building block, has emerged as a critical component in the synthesis of a new generation of therapeutic agents. Its rigid, three-dimensional structure and inherent chirality make it an ideal scaffold for creating potent and selective drugs targeting a range of diseases, from autoimmune disorders to cancer. This technical guide provides an in-depth review of the applications of (R)-3-(Boc-amino)pyrrolidine in drug discovery, with a focus on its use in the development of Janus kinase (JAK) inhibitors.

Introduction to this compound

This compound is a commercially available, mono-Boc-protected diamine that serves as a valuable intermediate in organic synthesis. The Boc (tert-butyloxycarbonyl) protecting group allows for selective chemical transformations at the unprotected secondary amine, while the chiral center at the 3-position provides a fixed stereochemistry that is often crucial for specific interactions with biological targets. This combination of features has made it a sought-after building block in medicinal chemistry for the development of complex, biologically active molecules.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are critical for immune function and cell growth. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.

The pyrrolidine (B122466) ring of this compound can be incorporated into the core structure of JAK inhibitors to provide a key interaction point with the kinase domain. The stereochemistry of the pyrrolidine is often critical for achieving high potency and selectivity.

The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of specific genes. The pathway is integral to processes such as immunity, cell division, and apoptosis.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT_inactive Inactive STAT JAK->STAT_inactive 3. STAT Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Binds to DNA Cytokine Cytokine Cytokine->Receptor Synthesis_Workflow Start This compound (Starting Material) Coupling Nucleophilic Aromatic Substitution (SNAr) Start->Coupling Heterocycle Chlorinated Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Heterocycle->Coupling Intermediate1 Boc-protected Pyrrolidinyl-Heterocycle Coupling->Intermediate1 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate1->Deprotection Intermediate2 Aminopyrrolidinyl-Heterocycle Deprotection->Intermediate2 Final_Step Further Functionalization (e.g., Acylation, Alkylation) Intermediate2->Final_Step Final_Product Final JAK Inhibitor Final_Step->Final_Product

Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Boc-amino)pyrrolidine, a chiral building block crucial in pharmaceutical synthesis, exhibits varied solubility across common organic solvents. This technical guide provides a consolidated overview of its solubility characteristics, offering both qualitative and semi-quantitative data compiled from various sources. Due to the limited availability of precise quantitative data in published literature, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, enabling researchers to ascertain precise measurements under their specific laboratory conditions. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery and development, facilitating process optimization and formulation design.

Introduction

(R)-3-(tert-butoxycarbonylamino)pyrrolidine is a key chiral intermediate used in the synthesis of a wide array of pharmacologically active molecules. Its structural features, comprising a pyrrolidine (B122466) ring, a secondary amine, and a bulky, lipophilic Boc protecting group, dictate its physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide a comprehensive summary of the available solubility data and a practical framework for its experimental determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 122536-77-0[1][][3][4]
Molecular Formula C₉H₁₈N₂O₂[1][][3][4]
Molecular Weight 186.25 g/mol [][3][5]
Appearance White to off-white or cream-colored solid powder/crystal[1][][4]
Melting Point 50 °C[1][6]
Boiling Point 286.4 ± 29.0 °C (Predicted)[1][]
Density 1.04 ± 0.1 g/cm³ (Predicted)[1][]

Solubility Data

The solubility of this compound has been reported qualitatively in several common organic solvents. However, comprehensive quantitative data is not widely available. The following table summarizes the existing information. It is important to note that the solubility of the racemic mixture and the (S)-enantiomer is also included for comparative purposes, as they are expected to have similar solubility profiles to the (R)-enantiomer in achiral solvents.

Table 2: Solubility of this compound and Related Compounds in Common Organic Solvents

SolventSolvent TypeCompoundSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Polar AproticThis compoundGood solubility[4]
(S)-3-(Boc-amino)pyrrolidine≥ 100 mg/mL[7]
N,N-Dimethylformamide (DMF)Polar AproticThis compoundGood solubility[4]
Methanol (B129727)Polar Protic3-N-Boc-aminopyrrolidine (racemic)Soluble (almost transparency)[8]
(S)-3-(Boc-amino)pyrrolidineSlightly Soluble[6]
Ethanol (B145695)Polar ProticThis compoundSoluble (c=1 in ethanol for optical activity measurement)[3]
Dichloromethane (DCM)ChlorinatedRacemic and/or enantiopure formsSoluble
ChloroformChlorinated(S)-3-(Boc-amino)pyrrolidineSlightly Soluble[6]
WaterAqueousThis compoundSoluble / Some solubility[1][4][9]

Interpretation of Data: The available data indicates that this compound is generally soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. The term "good solubility" suggests that it dissolves to a significant extent, which is consistent with the semi-quantitative datum of ≥ 100 mg/mL in DMSO for the (S)-enantiomer[7]. The conflicting reports of "soluble" and "slightly soluble" in methanol for the racemic mixture and the (S)-enantiomer, respectively, highlight the need for precise, quantitative measurements. Its solubility in water is also noted, which is an important consideration for aqueous workups and extractions.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for this purpose[10].

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium[11].

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant[11].

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F G Determine concentration from calibration curve F->G H Calculate solubility (mg/mL or g/L) G->H

Figure 1: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its polar pyrrolidine ring and amine functionality, and its nonpolar Boc group, results in its miscibility with a range of solvents. The following diagram illustrates the relationship between the structural features of the molecule and its expected solubility in different solvent types.

G cluster_compound This compound Structure cluster_solvents Solvent Types cluster_solubility Resulting Solubility Compound This compound PolarGroup Pyrrolidine Ring & Amine (Polar, H-bonding) Compound->PolarGroup contains NonpolarGroup Boc Group (Nonpolar, Lipophilic) Compound->NonpolarGroup contains PolarSolvents Polar Solvents (e.g., Methanol, DMSO) PolarGroup->PolarSolvents High affinity for NonpolarSolvents Nonpolar Solvents (e.g., Toluene, Hexane) PolarGroup->NonpolarSolvents Low affinity for NonpolarGroup->PolarSolvents Moderate affinity for NonpolarGroup->NonpolarSolvents High affinity for HighSolubility High Solubility PolarSolvents->HighSolubility LowSolubility Low Solubility NonpolarSolvents->LowSolubility

Figure 2: Logical relationship between molecular structure and solubility.

Conclusion

While precise, quantitative solubility data for this compound in a wide range of common organic solvents remains limited in the public domain, the available information indicates good solubility in polar aprotic and protic solvents. For applications requiring exact solubility values, it is imperative for researchers to perform their own measurements. The detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and accurate data. A deeper understanding of the solubility of this critical building block will undoubtedly contribute to the advancement of more efficient and scalable synthetic processes in pharmaceutical development.

References

Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-3-(Boc-amino)pyrrolidine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[]

  • CAS Number: 122536-77-0[2][3][4]

  • Molecular Formula: C₉H₁₈N₂O₂[][2][4]

  • Molecular Weight: 186.25 g/mol [][2][4]

  • Appearance: White to light yellow solid powder.[][5]

  • Melting Point: 50 °C[3][5]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

2.1.1. ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 (broad)br s1HNH (carbamate)
~3.5 - 3.0m3HCH₂, CH (pyrrolidine)
~2.8m2HCH₂ (pyrrolidine)
~2.0 & ~1.6m2HCH₂ (pyrrolidine)
1.44s9HC(CH₃)₃ (Boc)

2.1.2. ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~155C=O (carbamate)
~79C(CH₃)₃ (Boc)
~57CH (pyrrolidine)
~46CH₂ (pyrrolidine)
~45CH₂ (pyrrolidine)
~32CH₂ (pyrrolidine)
28.7C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below is typical for a Boc-protected amine.

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (amine)
2970 - 2850StrongC-H Stretch (alkane)
~1690StrongC=O Stretch (carbamate)
~1520MediumN-H Bend (amine)
~1170StrongC-O Stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[6][7][8][9][10]

m/zInterpretation
187.14[M+H]⁺ (protonated molecule)
131.10[M+H - C₄H₈]⁺ (loss of isobutylene)
87.08[M+H - Boc]⁺ (loss of Boc group)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[11]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12] this compound is also soluble in DMSO-d₆ and D₂O.[5]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[11]

  • If particulate matter is present, filter the solution through a small cotton plug in the pipette.[11]

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13]

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.[13][14]

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[13]

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Scan Range: Typically 4000 - 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Instrument: Mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers can be used.

  • The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR-ATR Spectrometer Prep_IR->Acq_IR Acq_MS ESI Mass Spectrometer Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Analysis Structure Elucidation & Confirmation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

(R)-3-(Boc-amino)pyrrolidine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-3-(Boc-amino)pyrrolidine has emerged as a critical chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including the stereocenter and the versatile Boc-protecting group, make it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and Poly(ADP-ribose) Polymerase (PARP) inhibitors. Detailed experimental protocols and visual workflows are presented to aid researchers and scientists in its effective utilization.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale manufacturing needs. The purity of the commercially available compound typically ranges from 95% to over 99%, with variations in pricing based on the grade and quantity. Researchers should carefully consider the required purity for their specific application, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

A summary of representative suppliers and their typical product specifications is provided in the table below. It is important to note that this information is subject to change, and direct inquiry with the suppliers is recommended for the most current data and to obtain Certificates of Analysis (CoA).

SupplierCatalog Number (Example)PurityEnantiomeric Excess (e.e.)AppearanceCAS Number
Chem-Impex02621≥ 99%Not specifiedWhite to almost white crystals122536-77-0
BOC Sciences122536-77-0≥ 98%≥ 95%White solid powder122536-77-0
Sigma-Aldrich72183295% (TLC)Not specifiedSolid122536-77-0
Tokyo Chemical IndustryA1171>98.0% (GC)Not specifiedWhite to light yellow powder122536-77-0
MedchemExpressHY-W00242199.14%Not specifiedNot specified122536-77-0
Advanced ChemBlocksC-327997%Not specifiedNot specified122536-77-0

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₂[1][]
Molecular Weight 186.25 g/mol [1][]
Melting Point 50-54 °C[1]
Boiling Point 286.4 °C at 760 mmHg[3]
Density 1.04 g/cm³[3]
Optical Rotation [α]²⁰/D +21 to +23° (c=1 in MeOH)[1]
Appearance White to off-white crystalline powder[1][]
Solubility Soluble in methanol (B129727), ethanol, and other common organic solvents.

Synthetic Applications in Drug Development

The chiral nature and the presence of both a protected primary amine and a secondary amine make this compound a versatile scaffold in asymmetric synthesis.[1] It is a key intermediate in the synthesis of various pharmaceutical agents, including inhibitors of DPP-4 and PARP.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner. The pyrrolidine (B122466) moiety often serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme.

Below is a representative, multi-step synthesis of a DPP-4 inhibitor, analogous to the synthesis of Alogliptin, illustrating the integration of a chiral amino-heterocycle.

DPP4_Inhibitor_Synthesis A 6-Chlorouracil (B25721) C Alkylation (NaH, LiBr, DMF) A->C B 2-(Bromomethyl)benzonitrile (B57715) B->C D N-Alkylated Uracil (B121893) Derivative C->D F Methylation (NaH, DMF/THF) D->F E Iodomethane E->F G 1,3-Disubstituted Uracil F->G I Nucleophilic Substitution (K2CO3, aq. IPA, reflux) G->I H This compound H->I J Boc-Protected DPP-4 Inhibitor I->J K Acidic Deprotection (e.g., TFA or HCl) J->K L DPP-4 Inhibitor (Free Base) K->L

Synthetic workflow for a DPP-4 inhibitor.

Step 1: N-Alkylation of 6-Chlorouracil. To a stirred suspension of 6-chlorouracil (1.0 eq) and lithium bromide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of 2-(bromomethyl)benzonitrile (1.05 eq) in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: N-Methylation. The N-alkylated uracil derivative (1.0 eq) is dissolved in a mixture of DMF and tetrahydrofuran (B95107) (THF). Sodium hydride (1.2 eq) is added at 0 °C, and the mixture is stirred for 30 minutes. Iodomethane (1.5 eq) is then added, and the reaction is stirred at room temperature for 4-6 hours. The reaction is worked up as described in Step 1 to afford the 1,3-disubstituted uracil.

Step 3: Nucleophilic Substitution with this compound. A mixture of the 1,3-disubstituted uracil (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq) in aqueous isopropanol (B130326) is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the Boc-protected DPP-4 inhibitor.

Step 4: Boc Deprotection. The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (B109758) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the final DPP-4 inhibitor, which can be further purified by recrystallization or salt formation.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The pyrrolidine ring can be incorporated into PARP inhibitor scaffolds to modulate physicochemical properties and target engagement.

The general synthetic strategy often involves the coupling of a core heterocyclic system with this compound, followed by further functionalization. A key reaction in this process is often a nucleophilic aromatic substitution or a coupling reaction.

PARP_Inhibitor_Synthesis A Phthalazinone Core (with leaving group) C Nucleophilic Substitution (e.g., DIPEA, DMSO, heat) A->C B This compound B->C D Boc-Protected PARP Inhibitor Intermediate C->D E Acidic Deprotection (e.g., HCl in Dioxane) D->E F Amine Intermediate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Carboxamide Moiety (e.g., activated carboxylic acid) G->H I Final PARP Inhibitor H->I

Generalized synthetic workflow for a PARP inhibitor.

Reductive amination is a common and efficient method for the N-alkylation of the secondary amine of this compound.

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloromethane, a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of DPP-4 inhibitors, a class of drugs for which this compound is a key synthetic precursor.

DPP4_Mechanism cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Food Intake GLP1_GIP Incretin Hormones (GLP-1, GIP) Food->GLP1_GIP stimulates release BetaCells β-cells GLP1_GIP->BetaCells stimulates AlphaCells α-cells GLP1_GIP->AlphaCells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon inhibits BloodGlucose Blood Glucose Levels Insulin->BloodGlucose lowers Glucagon->BloodGlucose raises Inactive Inactive Peptides DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

References

A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)- and (S)-3-(Boc-amino)pyrrolidine are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. Their stereochemistry plays a crucial role in determining the pharmacological and toxicological profiles of drug candidates. This technical guide provides an in-depth comparison of the key differences between the (R) and (S) enantiomers, encompassing their physicochemical properties, synthesis, and significant roles in the development of therapeutic agents. The chirality of these molecules is indispensable for creating enantiomerically pure drugs, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This document aims to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of these versatile intermediates.

Physicochemical Properties

The (R) and (S) enantiomers of 3-(Boc-amino)pyrrolidine share the same molecular formula, weight, and general appearance. However, their stereochemical difference leads to distinct optical properties, a critical parameter for their identification and quality control.

Property(R)-3-(Boc-amino)pyrrolidine(S)-3-(Boc-amino)pyrrolidine
CAS Number 122536-77-0[3][4]122536-76-9[1][5]
Molecular Formula C₉H₁₈N₂O₂[3][4]C₉H₁₈N₂O₂[1][5]
Molecular Weight 186.25 g/mol [3][4]186.25 g/mol [1][5]
Appearance White to off-white or cream-colored solid powder[3]White to off-white powder[5]
Melting Point 50 °C[3][4]50 °C[5]
Boiling Point 286.4 ± 29.0 °C (Predicted)[3][4]112 °C at 0.25 mmHg[5]
Density 1.04 ± 0.1 g/cm³ (Predicted)[4]1.04 ± 0.1 g/cm³ (Predicted)[5]
Optical Rotation [α]/D +21.5 ± 1.5° (c = 1 in ethanol)[4][α]/D -21.5 ± 2.0° (c = 1 in ethanol)[5]
Water Solubility Soluble[3][4]Soluble[5]
Solubility in Organic Solvents Soluble in dimethyl sulfoxide (B87167) and N,N-dimethylformamide[3]Slightly soluble in Chloroform and Methanol[5]

Synthesis and Chiral Control

The synthesis of enantiomerically pure (R)- and (S)-3-(Boc-amino)pyrrolidine is crucial for their application in drug development. Various synthetic strategies are employed to achieve high enantiomeric excess.

A common synthetic pathway for This compound involves the use of a chiral starting material, such as (R)-3-aminopyrrolidine, which is then protected with a Boc group.

Synthesis_R_Enantiomer cluster_R Synthesis of this compound R_Start (R)-3-Aminopyrrolidine R_Intermediate N-Boc-(R)-3-aminopyrrolidine R_Start->R_Intermediate Protection Boc_Anhydride Boc Anhydride (Boc)₂O Boc_Anhydride->R_Intermediate Triethylamine Triethylamine (Et₃N) Triethylamine->R_Intermediate Solvent_THF THF Solvent_THF->R_Intermediate R_Product This compound R_Intermediate->R_Product Deprotection (if starting with N-benzyl protected) Pd_C 10% Pd/C Pd_C->R_Product H2 H₂ atmosphere H2->R_Product Solvent_EtOH Ethanol Solvent_EtOH->R_Product Synthesis_S_Enantiomer cluster_S Synthesis of (S)-3-(Boc-amino)pyrrolidine S_Start trans-4-hydroxy-L-proline Decarboxylation Decarboxylation S_Start->Decarboxylation N_Boc_Protection N-Boc Protection Decarboxylation->N_Boc_Protection Sulfonylation Hydroxyl Sulfonylation N_Boc_Protection->Sulfonylation Azide_Substitution SN2 with Sodium Azide (Configuration Inversion) Sulfonylation->Azide_Substitution Reduction Reduction of Azido Group Azide_Substitution->Reduction S_Product (S)-3-(Boc-amino)pyrrolidine Reduction->S_Product DrugDevWorkflow cluster_Workflow Role in Drug Development Start Chiral Precursor ((R) or (S)-3-aminopyrrolidine derivative) Boc_Protection Boc Protection Start->Boc_Protection Chiral_Intermediate (R) or (S)-3-(Boc-amino)pyrrolidine Boc_Protection->Chiral_Intermediate Coupling Coupling Reactions (e.g., Amide bond formation) Chiral_Intermediate->Coupling Deprotection Boc Deprotection Coupling->Deprotection API Active Pharmaceutical Ingredient (API) Deprotection->API

References

Methodological & Application

Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-3-(tert-butoxycarbonylamino)pyrrolidine as a chiral auxiliary in asymmetric synthesis. This versatile building block serves as an effective chiral directing group in various synthetic transformations, enabling the stereoselective formation of new chiral centers. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

(R)-3-(Boc-amino)pyrrolidine is a valuable chiral intermediate widely employed in medicinal chemistry and organic synthesis.[1][2] Its rigid pyrrolidine (B122466) scaffold and the presence of a Boc-protected amine make it an excellent candidate for use as a chiral auxiliary. In this role, it is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered. This approach offers a powerful strategy for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.[1]

Application 1: Diastereoselective Synthesis of Chiral N-(aminocycloalkylene)amino Acid Derivatives via Nucleophilic Substitution

One of the key applications of this compound as a chiral auxiliary is in the diastereoselective synthesis of novel amino acid derivatives. In this protocol, the chiral pyrrolidine derivative is reacted with chiral triflate esters in a nucleophilic substitution reaction. The inherent chirality of the this compound directs the approach of the nucleophile, resulting in the preferential formation of one diastereomer.

A representative reaction scheme is the synthesis of methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))propanoate, as described by Matulevičiūtė et al. (2023).[3]

Reaction Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reaction Monitoring and Workup cluster_3 Step 4: Purification setup_details Dissolve this compound and triethylamine (B128534) in dichloromethane (B109758). Cool to -50 °C. reaction_step Slowly add a solution of methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate in dichloromethane. setup_details->reaction_step Proceed to reaction workup Stir at -50 °C for 2 hours. Warm to room temperature and stir for 16 hours. Quench with water and perform extraction. reaction_step->workup Reaction completion purification Purify the crude product by column chromatography. workup->purification Crude product

Caption: Workflow for diastereoselective nucleophilic substitution.

Quantitative Data

The diastereoselective synthesis of various N-(aminocycloalkylene)amino acid derivatives using this compound as a chiral auxiliary demonstrates good to excellent yields and high diastereoselectivity.

EntryTriflate Ester SubstrateProductYield (%)Diastereomeric Ratio (d.r.)
1Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoateMethyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))propanoate79>99:1
2Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)butanoateMethyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))butanoate54>99:1
3Methyl (R)-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoateMethyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))-3-methylbutanoate65>99:1

Data sourced from Matulevičiūtė et al. (2023).[3]

Experimental Protocol

Synthesis of Methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))propanoate

Materials:

  • This compound

  • Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., acetone/n-hexane mixture)

Procedure:

  • To a solution of this compound (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at -50 °C under an inert atmosphere, a solution of methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

  • The reaction mixture is stirred at -50 °C for 2 hours.

  • The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.

  • The reaction is quenched by the addition of water (15 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: acetone/n-hexane, 1:5, v/v) to afford the title compound as a yellowish oil.[3]

Application 2: Asymmetric Michael Addition Reactions Catalyzed by Pyrrolidine Derivatives

While not a direct use of this compound as a covalently bound auxiliary, chiral pyrrolidine derivatives are extensively used as organocatalysts in asymmetric Michael additions. These catalysts operate by forming a chiral enamine or iminium ion intermediate with the substrate, which then directs the stereoselective addition to the Michael acceptor. This application is included to highlight a related and significant use of the chiral pyrrolidine scaffold.

Catalytic Cycle

G catalyst (R)-Pyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone ketone Ketone Substrate michael_adduct syn-Michael Adduct enamine->michael_adduct + Nitroolefin nitroolefin Nitroolefin michael_adduct->catalyst Releases product and regenerates catalyst michael_adduct->ketone + H2O hydrolysis Hydrolysis

Caption: General catalytic cycle for asymmetric Michael addition.

Quantitative Data for a Representative Pyrrolidine-Pyridine Conjugate Base Catalyst

The following data illustrates the effectiveness of a chiral pyrrolidine-pyridine conjugate base catalyst in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)syn/anti ratioee (%) of syn-isomer
110Toluene249898:298
25Toluene489597:397
310THF249295:594
410CH2Cl2248593:790

Data is illustrative of typical results in this reaction class.

General Experimental Protocol for Asymmetric Michael Addition

Materials:

  • Chiral pyrrolidine-based organocatalyst

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., toluene)

  • Reagents for workup and purification

Procedure:

  • To a solution of the ketone (1.0 mmol) and the chiral pyrrolidine-based organocatalyst (0.1 mmol) in the solvent (2 mL) is added the nitroolefin (0.5 mmol).

  • The reaction mixture is stirred at room temperature for the specified time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.

Conclusion

This compound and its derivatives are powerful tools in asymmetric synthesis, serving as both effective chiral auxiliaries in stoichiometric applications and as foundational scaffolds for the development of highly efficient organocatalysts. The protocols and data presented herein demonstrate the utility of this chiral building block in controlling stereochemistry in important synthetic transformations, making it a valuable asset for researchers in the pharmaceutical and chemical industries. Further exploration of its applications in other asymmetric reactions is a promising area for future research.

References

Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Boc Deprotection Methods for (R)-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its straightforward installation and stability in various conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] this compound is a key chiral intermediate used in the synthesis of various pharmaceutical compounds, such as DNA gyrase inhibitors.[2][3] The efficient and selective removal of the Boc group is a critical step in the synthetic routes involving this intermediate.

This application note provides detailed experimental protocols for common methods of Boc deprotection applicable to this compound, focusing on acidic cleavage. Quantitative data from representative deprotection reactions are presented for comparison, and diagrams are included to illustrate the reaction mechanism and experimental workflows.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common strategy for Boc group removal involves acidic conditions.[1][4] The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][5][6] The tert-butyl cation is typically scavenged by nucleophiles or fragments into isobutylene.[1][6]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products BocAmine This compound Protonated Protonated Intermediate BocAmine->Protonated Protonation Acid H⁺ (e.g., TFA, HCl) Fragmentation Fragmentation Protonated->Fragmentation C-O Cleavage FreeAmine (R)-3-aminopyrrolidine (as salt) Fragmentation->FreeAmine Byproducts tert-butyl cation + CO₂ Fragmentation->Byproducts

Caption: Acid-catalyzed mechanism for Boc deprotection.

Common Deprotection Methods

Acidic conditions are standard for Boc removal. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the substrate's sensitivity to the acid strength and the desired salt form of the final product.

Method 1: Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for Boc deprotection, either neat or as a solution in a solvent like dichloromethane (B109758) (DCM).[7][8] The reaction is typically fast and occurs at room temperature.[7]

Method 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl in an organic solvent, such as 1,4-dioxane (B91453) or ethyl acetate (B1210297), is another standard method.[1][7] This procedure often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[1]

Alternative Methods

While acidic cleavage is most common, other methods exist for substrates sensitive to strong acids:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr2) or Trimethylsilyl Iodide (TMSI) can effect deprotection under milder, non-hydrolytic conditions, though reaction times can be longer (12-24h).[7]

  • Thermal Deprotection: Heating the Boc-protected amine (e.g., 100-150 °C) can induce cleavage, sometimes facilitated by water or an ionic liquid.[9][10]

Data Presentation: Comparison of Methods

The following table summarizes typical conditions for the acidic deprotection of Boc-protected amines. While yields are substrate-dependent, these values provide a general benchmark.

MethodReagentSolventTemperatureTimeTypical YieldReference
TFA 25-50% TFADichloromethane (DCM)0°C to Room Temp.30 min - 18 h>90%[7][11]
HCl 4M HCl1,4-DioxaneRoom Temp.1 - 4 hHigh[1]

Experimental Protocols

The following are detailed protocols for the most common deprotection methods.

Protocol 1: Boc Deprotection using TFA in DCM

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, often a 25-50% v/v solution of TFA in DCM) to the stirred solution.[7][12]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Work-up: a. Dissolve the residue in an appropriate organic solvent like ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. (Caution: CO₂ evolution).[1] c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether or MTBE

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) or use it directly if it's an oil.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the substrate.[1]

  • Stir the mixture at room temperature for 1-4 hours. The reaction time can vary depending on the substrate, with some reactions completing in under 15 minutes.[1][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[1]

  • Work-up: a. If a precipitate has formed, collect the solid by filtration. b. Wash the collected solid with a solvent like diethyl ether to remove non-polar impurities.[1] c. Dry the solid under vacuum to yield (R)-3-aminopyrrolidine hydrochloride. d. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.

Experimental Workflow Visualization

The general workflow for a Boc deprotection reaction followed by a standard work-up is illustrated below.

Experimental_Workflow start Start dissolve Dissolve this compound in Solvent (e.g., DCM) start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) dissolve->add_reagent react Stir at RT / 0°C (1-4 hours) add_reagent->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Quench & Work-up (Neutralization, Extraction) monitor->workup Reaction Complete purify Purification (Filtration, Evaporation) workup->purify product Isolate (R)-3-aminopyrrolidine (Free Base or HCl Salt) purify->product end End product->end

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of (R)-3-(Boc-amino)pyrrolidine with a variety of carboxylic acids. The information is intended to guide researchers in selecting the appropriate coupling method and optimizing reaction conditions for the synthesis of diverse amide derivatives, which are crucial intermediates in drug discovery and development.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules to introduce a constrained amino group, which can enhance binding affinity and selectivity for biological targets. The formation of an amide bond between the secondary amine of the pyrrolidine (B122466) ring and a carboxylic acid is a key synthetic step. This document outlines protocols for three commonly employed and effective coupling reagents: EDC/HOBt, HATU, and PyBOP. Each method offers distinct advantages, and the choice of reagent can significantly impact reaction efficiency, yield, and purity of the final product.

General Workflow for Amide Coupling

The fundamental process for the amide coupling of this compound with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. The general workflow is depicted below.

G cluster_reactants Reactants cluster_activation Activation Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Amine This compound Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU, PyBOP) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA, Et3N) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup_Purification Aqueous Workup & Purification Reaction_Mixture->Workup_Purification Reaction (Stirring at RT) Final_Product Amide Product Workup_Purification->Final_Product

Caption: General workflow for the amide coupling reaction.

Comparative Data for Coupling Reactions

The following tables summarize typical reaction conditions and outcomes for the coupling of this compound with various carboxylic acids using different coupling reagents. This data is intended to provide a comparative overview to aid in method selection.

EDC/HOBt Mediated Coupling
Carboxylic AcidEquivalents of Reagents (Acid:Amine:EDC:HOBt:Base)SolventTime (h)Yield (%)
Benzoic Acid1.0 : 1.1 : 1.2 : 1.2 : 2.0 (DIPEA)DCM16~85-95
4-Chlorobenzoic Acid1.0 : 1.1 : 1.2 : 1.2 : 2.0 (DIPEA)DCM16~80-90
Acetic Acid1.0 : 1.1 : 1.2 : 1.2 : 2.0 (Et3N)DMF12~75-85
HATU Mediated Coupling
Carboxylic AcidEquivalents of Reagents (Acid:Amine:HATU:Base)SolventTime (h)Yield (%)
Isobutyric Acid1.0 : 1.1 : 1.2 : 2.0 (DIPEA)DMF4>90
2-Naphthoic Acid1.0 : 1.1 : 1.2 : 2.0 (DIPEA)DMF6>90
Cyclopropanecarboxylic Acid1.0 : 1.1 : 1.2 : 2.0 (DIPEA)DCM4~90
PyBOP Mediated Coupling
Carboxylic AcidEquivalents of Reagents (Acid:Amine:PyBOP:Base)SolventTime (h)Yield (%)
3-Methoxybenzoic Acid1.0 : 1.2 : 1.2 : 1.5 (DIPEA)DMF12~85-95
Cyclohexanecarboxylic Acid1.0 : 1.2 : 1.2 : 1.5 (DIPEA)DMF12~80-90
4-Fluorobenzoic Acid1.0 : 1.2 : 1.2 : 1.5 (DIPEA)DCM16~85-95

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).

G Start Start Dissolve Dissolve Carboxylic Acid, This compound, and HOBt in anhydrous DCM. Start->Dissolve Cool Cool the mixture to 0 °C. Dissolve->Cool Add_EDC Add EDC portion-wise. Cool->Add_EDC Add_Base Add DIPEA dropwise. Add_EDC->Add_Base Warm_Stir Allow to warm to room temperature and stir for 16 hours. Add_Base->Warm_Stir Quench Quench with water. Warm_Stir->Quench Extract Extract with DCM. Quench->Extract Wash Wash organic layer with saturated NaHCO3 and brine. Extract->Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate. Wash->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for EDC/HOBt mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove excess EDC and the urea (B33335) byproduct.[1]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol outlines the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent.

G Start Start Dissolve_Acid Dissolve Carboxylic Acid in anhydrous DMF. Start->Dissolve_Acid Add_HATU_Base Add HATU and DIPEA. Dissolve_Acid->Add_HATU_Base Stir_Activation Stir for 15 minutes at RT. Add_HATU_Base->Stir_Activation Add_Amine Add this compound. Stir_Activation->Add_Amine Stir_Reaction Stir for 4-6 hours at RT. Add_Amine->Stir_Reaction Quench Quench with water. Stir_Reaction->Quench Extract Extract with Ethyl Acetate (B1210297). Quench->Extract Wash Wash organic layer with LiCl solution and brine. Extract->Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate. Wash->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for HATU mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

  • 5% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% LiCl solution to remove residual DMF, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for PyBOP Mediated Amide Coupling

This protocol details the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), another efficient phosphonium-based coupling reagent.[2]

G Start Start Dissolve Dissolve Carboxylic Acid and This compound in anhydrous DMF. Start->Dissolve Cool Cool the mixture to 0 °C. Dissolve->Cool Add_Base Add DIPEA. Cool->Add_Base Add_PyBOP Add PyBOP. Add_Base->Add_PyBOP Warm_Stir Allow to warm to room temperature and stir for 12-16 hours. Add_PyBOP->Warm_Stir Quench Quench with water. Warm_Stir->Quench Extract Extract with Ethyl Acetate. Quench->Extract Wash Wash organic layer with 10% citric acid, sat. NaHCO3, and brine. Extract->Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate. Wash->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for PyBOP mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • PyBOP (1.2 eq)

  • DIPEA (1.5 eq)

  • Anhydrous DMF or DCM

  • 10% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF, add DIPEA (1.5 eq).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq) to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water.

  • Wash the organic layer successively with 10% citric acid, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

References

Application Notes: Asymmetric Synthesis of a Potent Dipeptidyl Peptidase IV (DPP-4) Inhibitor using (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-(tert-butoxycarbonylamino)pyrrolidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the asymmetric synthesis of bioactive molecules. Its rigid pyrrolidine (B122466) scaffold and the presence of a protected amine handle make it an ideal starting material for creating stereochemically defined structures, which is crucial for optimizing pharmacological activity and minimizing off-target effects. This application note provides a detailed protocol for the synthesis of a potent Dipeptidyl Peptidase IV (DPP-4) inhibitor, demonstrating the utility of (R)-3-(Boc-amino)pyrrolidine in drug discovery. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

The synthesis involves a key nucleophilic substitution reaction where the deprotected (R)-3-aminopyrrolidine displaces a leaving group on a pyrimidine (B1678525) core, followed by coupling with a side chain to yield the final inhibitor. The Boc protecting group on the pyrrolidine nitrogen allows for sequential and controlled bond formation.

Experimental Protocols

This section details the multi-step synthesis of a potent DPP-4 inhibitor, starting from the commercially available this compound.

Part 1: Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound to yield (R)-3-aminopyrrolidine.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether, add 4 M HCl in 1,4-dioxane (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to afford (R)-3-aminopyrrolidine dihydrochloride (B599025) salt as a white solid.

Part 2: Synthesis of the DPP-4 Inhibitor

Objective: To synthesize the final DPP-4 inhibitor via a two-step sequence involving nucleophilic substitution and amide coupling.

Step 2a: Nucleophilic Substitution

Materials:

  • (R)-3-aminopyrrolidine dihydrochloride (from Part 1)

  • 2-chloro-5-(trifluoromethyl)pyrimidine (B1367454)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • To a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF, add (R)-3-aminopyrrolidine dihydrochloride (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate product.

Step 2b: Amide Coupling

Materials:

  • Intermediate from Step 2a

  • (2S)-2-cyanopyrrolidine-1-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the intermediate from Step 2a (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add TEA (1.5 eq) followed by the dropwise addition of a solution of (2S)-2-cyanopyrrolidine-1-carbonyl chloride (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final DPP-4 inhibitor.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Part 1 (R)-3-Aminopyrrolidine·2HClThis compound4 M HCl in DioxaneDiethyl Ether0 - RT4>95>98
Step 2a N-((R)-pyrrolidin-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine2-chloro-5-(trifluoromethyl)pyrimidine(R)-3-aminopyrrolidine·2HCl, DIPEADMF801285-90>97
Step 2b Final DPP-4 InhibitorIntermediate from Step 2a(2S)-2-cyanopyrrolidine-1-carbonyl chloride, TEADCM0 - RT680-85>99

Visualizations

Logical Workflow for the Synthesis of the DPP-4 Inhibitor

G Figure 1. Synthetic Workflow cluster_0 Part 1: Deprotection cluster_1 Part 2: DPP-4 Inhibitor Synthesis A This compound B (R)-3-Aminopyrrolidine Dihydrochloride A->B  4 M HCl in Dioxane  Diethyl Ether, 4h D Nucleophilic Substitution Intermediate B->D  DIPEA, DMF  80°C, 12h C 2-chloro-5-(trifluoromethyl)pyrimidine C->D E Final DPP-4 Inhibitor D->E  (2S)-2-cyanopyrrolidine-1-carbonyl chloride  TEA, DCM, 6h

Caption: Synthetic workflow for the DPP-4 inhibitor.

Signaling Pathway Inhibition by the Synthesized Molecule

G Figure 2. DPP-4 Inhibition Pathway cluster_0 Physiological Regulation of Glucose cluster_1 DPP-4 Action and Inhibition GLP1 GLP-1 Pancreas Pancreas GLP1->Pancreas Inactive Inactive Peptides GLP1->Inactive  DPP-4 mediated  degradation GIP GIP GIP->Pancreas GIP->Inactive  DPP-4 mediated  degradation Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose DPP4 DPP-4 Enzyme DPP4->Inactive Inhibitor Synthesized Inhibitor Inhibitor->DPP4  Inhibits

Caption: Mechanism of DPP-4 inhibition.

Application Notes and Protocols: N-Alkylation of (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-alkylation of (R)-3-(Boc-amino)pyrrolidine, a chiral building block crucial in the synthesis of various biologically active molecules and drug candidates.[1] The protocols outlined below describe common and effective methods for introducing alkyl substituents to the secondary amine of the pyrrolidine (B122466) ring.

Introduction

This compound is a versatile synthetic intermediate characterized by a pyrrolidine ring, a chiral center at the 3-position, and a Boc-protected primary amine.[1][2][3] The presence of an unprotected secondary amine on the pyrrolidine ring allows for further functionalization, most commonly through N-alkylation. This modification is a key step in the synthesis of a wide array of compounds, including DNA gyrase inhibitors and other pharmacologically active agents.[1]

This guide details two primary methods for the N-alkylation of this compound:

  • Direct Alkylation: Reaction with an alkyl halide in the presence of a base.

  • Reductive Amination: Reaction with an aldehyde or ketone followed by reduction of the intermediate iminium ion.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve this compound in an anhydrous solvent (e.g., ACN, DMF) B Add a suitable base (e.g., K2CO3, Et3N) A->B C Stir the mixture at room temperature B->C D Add alkyl halide (e.g., R-Br, R-I) dropwise to the reaction mixture C->D E Heat the reaction mixture (e.g., 60-80 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature and filter F->G H Concentrate the filtrate G->H I Perform aqueous work-up (e.g., extraction with EtOAc) H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K G cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve this compound and aldehyde/ketone in a suitable solvent (e.g., DCM, DCE) B Stir at room temperature C Add reducing agent (e.g., NaBH(OAc)3, NaBH4) B->C D Stir until reaction is complete (Monitor by TLC or LC-MS) E Quench the reaction (e.g., with saturated NaHCO3 solution) D->E F Extract with an organic solvent E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

References

Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Boc-amino)pyrrolidine is a valuable chiral building block in the field of peptide synthesis and peptidomimetic drug discovery. Its unique cyclic structure and protected amine functionality allow for the creation of peptides with constrained conformations, enhanced metabolic stability, and improved cell permeability. These characteristics make it a key component in the development of novel therapeutics, including enzyme inhibitors and antimicrobial peptides. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide chains using Boc-strategy solid-phase peptide synthesis (SPPS).

Applications of this compound in Peptide Synthesis

The incorporation of this compound into peptide sequences offers several advantages in drug discovery and development:

  • Conformational Constraint: The pyrrolidine (B122466) ring introduces a rigid scaffold into the peptide backbone, which can lock the peptide into a specific bioactive conformation. This can lead to higher receptor affinity and selectivity.

  • Enhanced Metabolic Stability: The non-natural amino acid structure provides resistance to enzymatic degradation by proteases, increasing the in vivo half-life of the peptide therapeutic.

  • Improved Cell Permeability: The pyrrolidine moiety can enhance the lipophilicity of peptides, facilitating their passage across cell membranes.

  • Scaffold for Peptidomimetics: this compound is a versatile starting material for the synthesis of various peptidomimetics, including peptide nucleic acids (PNAs), which have applications in diagnostics and antisense therapy.

  • Development of Bioactive Peptides: This building block has been utilized in the synthesis of peptides with a range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a model peptide containing an (R)-3-aminopyrrolidine residue using the Boc/Bzl protection strategy.

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield resin (chloromethylated polystyrene) or MBHA resin for peptide amides

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc removal if using a mixed strategy)

  • Acetic anhydride

  • Pyridine

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether

  • Acetonitrile (B52724) (ACN) for HPLC

  • Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines the manual synthesis of a peptide on a 0.5 mmol scale.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell 1 g of Merrifield resin (0.5 mmol/g loading) in DCM for 30 minutes in a peptide synthesis vessel.
  • Prepare the cesium salt of the C-terminal Boc-amino acid.
  • Add the Boc-amino acid cesium salt (2.0 mmol) to the resin in DMF and heat at 50°C for 12-24 hours.
  • Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
  • Determine the substitution level using the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing by UV-Vis spectroscopy.

2. Peptide Chain Elongation (Per Cycle):

  • Boc Deprotection:
  • Wash the resin with DCM (3x).
  • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.
  • Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 20-30 minutes.
  • Wash the resin with DCM (3x) and isopropanol (B130326) (3x).
  • Neutralization:
  • Wash the resin with DCM (3x).
  • Add a solution of 10% DIEA in DCM and shake for 5 minutes. Repeat this step.
  • Wash the resin with DCM (3x).
  • Amino Acid Coupling:
  • Dissolve the next Boc-amino acid (1.5 mmol, 3 equivalents) and HOBt (1.5 mmol, 3 equivalents) in DMF.
  • Add DIC (1.5 mmol, 3 equivalents) to the amino acid solution and pre-activate for 10-15 minutes.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
  • Capping (Optional but Recommended):
  • If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:1:3) for 30 minutes.
  • Wash the resin with DCM (3x).

3. Incorporation of this compound:

  • Follow the standard peptide chain elongation cycle (steps 2a-2c).
  • For the coupling step, use this compound as the amino acid to be incorporated. Due to the secondary amine nature of the pyrrolidine nitrogen after deprotection of the growing chain, coupling of the subsequent amino acid may be slower. It is recommended to use a more potent coupling reagent like HBTU or HATU for the next coupling step to ensure high efficiency.

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.
  • HF Cleavage:
  • Transfer the resin to a specialized HF cleavage apparatus.
  • Add appropriate scavengers (e.g., anisole).
  • Cool the vessel to -5 to 0°C.
  • Distill HF into the vessel and stir for 1-2 hours at 0°C.
  • Evaporate the HF under vacuum.
  • TFMSA Cleavage (Alternative to HF):
  • Suspend the resin in TFA with scavengers.
  • Cool to 0°C and slowly add TFMSA.
  • Stir for 1-2 hours at room temperature.
  • Peptide Precipitation and Purification:
  • Wash the resin with cold diethyl ether to precipitate the peptide.
  • Centrifuge and decant the ether. Repeat this wash several times.
  • Dry the crude peptide under vacuum.
  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.
  • Lyophilize the pure fractions to obtain the final peptide.

Quantitative Data Summary

The following table summarizes typical quantitative data for Boc-SPPS. Note that specific yields and purity will be sequence-dependent.

ParameterTypical ValueNotes
Resin Loading 0.3 - 0.8 mmol/gLower loading is often preferred for longer or more difficult sequences to minimize steric hindrance.
Coupling Efficiency >99% per stepMonitored by the Kaiser test. For hindered couplings, such as the one following the pyrrolidine incorporation, longer reaction times or stronger coupling reagents may be needed.
Crude Peptide Purity 50 - 90%Highly sequence-dependent. Aggregation during synthesis can lead to lower purity.
Final Yield (after purification) 10 - 40%Depends on the number of amino acids, the complexity of the sequence, and the efficiency of the purification steps.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Start Start: Resin Swelling FirstAA First Amino Acid Coupling Start->FirstAA Deprotection Boc Deprotection (50% TFA/DCM) FirstAA->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization FinalCleavage Final Cleavage (HF or TFMSA) Deprotection->FinalCleavage Final Cycle Coupling Amino Acid Coupling (DIC/HOBt or HATU) Neutralization->Coupling Pyrrolidine Incorporate This compound Neutralization->Pyrrolidine Cycle for Pyrrolidine Incorporation KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Deprotection Negative RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive RepeatCoupling->KaiserTest Capping Capping (Acetic Anhydride) RepeatCoupling->Capping Capping->Deprotection Pyrrolidine->KaiserTest Purification RP-HPLC Purification FinalCleavage->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis End Final Peptide Analysis->End

Caption: General workflow for Boc-SPPS incorporating this compound.

Drug Discovery Workflow for Peptidomimetics

Drug_Discovery_Workflow Target Target Identification & Validation Lead Lead Peptide Identification Target->Lead Design Peptidomimetic Design (Incorporate Pyrrolidine) Lead->Design Synthesis Solid-Phase Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification InVitro In Vitro Screening (Binding Assays, Cell-based Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design InVivo In Vivo Studies (Animal Models) Optimization->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A typical drug discovery workflow for developing pyrrolidine-based peptidomimetics.

Catalytic Applications of (R)-3-(Boc-amino)pyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(tert-butoxycarbonylamino)pyrrolidine is a versatile chiral building block extensively utilized in medicinal chemistry and organic synthesis.[1][2] Its inherent chirality and the presence of a protected amino group make it a valuable starting material for the synthesis of a wide range of chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[1][2] This document provides an overview of the catalytic applications of derivatives of (R)-3-(Boc-amino)pyrrolidine, complete with experimental protocols and data presented for easy reference.

Application in Asymmetric Organocatalysis

Derivatives of this compound are precursors to a class of organocatalysts that are effective in various asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The pyrrolidine (B122466) moiety often serves as the catalytic core, activating substrates through the formation of enamine or iminium ion intermediates.

Asymmetric Michael Addition

Organocatalysts derived from chiral pyrrolidines are well-known to catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. While direct catalytic use of simple this compound derivatives is not extensively documented, its structural motif is incorporated into more complex and highly efficient catalysts. For instance, bifunctional catalysts bearing a pyrrolidine unit for enamine formation and a hydrogen-bond donor group (like a thiourea (B124793) or squaramide) to activate the electrophile are particularly effective.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Pyrrolidine-based Organocatalyst

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)ee (%) (syn)
13-Phenylpropanaltrans-β-Nitrostyrene10CH₂Cl₂rt79978:2268
23-Phenylpropanaltrans-β-Nitrostyrene10Methylcyclohexane0248792:885

Note: Data adapted from a study on a related pyrrolidine-based organocatalyst to illustrate typical reaction outcomes.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

Materials:

  • Aldehyde (0.4 mmol)

  • Nitroolefin (0.2 mmol)

  • Pyrrolidine-based organocatalyst (0.02 mmol, 10 mol%)

  • Solvent (e.g., CH₂Cl₂, Methylcyclohexane) (2 mL)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination

Procedure:

  • To a vial containing a magnetic stir bar, add the nitroolefin (0.2 mmol) and the organocatalyst (0.02 mmol).

  • Dissolve the solids in the chosen solvent (2 mL).

  • Add the aldehyde (0.4 mmol) to the solution.

  • Stir the reaction mixture at the specified temperature (room temperature or 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizing Catalytic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows and relationships in the application of this compound derivatives in catalysis.

G Synthesis of a Chiral Organocatalyst A This compound B Deprotection (Boc removal) A->B e.g., TFA, HCl C (R)-3-aminopyrrolidine B->C D Coupling with a functional moiety (e.g., thiourea precursor) C->D E Chiral Bifunctional Organocatalyst D->E

Figure 1. General workflow for synthesizing a chiral organocatalyst.

G General Enamine Catalysis Cycle cluster_cycle cluster_inputs A Chiral Pyrrolidine Catalyst B Enamine Intermediate A->B + Aldehyde/Ketone - H₂O C Michael Adduct-Iminium Ion B->C + Michael Acceptor C->A + H₂O - Product Ald Aldehyde/ Ketone Ald->B MA Michael Acceptor MA->C

References

Application Notes and Protocols for Scale-Up of Reactions with (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Boc-amino)pyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter and versatile functional groups make it a crucial component in the construction of complex molecular architectures, particularly chiral piperidines, which are prevalent in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the scale-up of a key transformation involving this compound: a one-carbon ring expansion to a chiral 3-hydroxypiperidine (B146073) derivative via a Tiffeneau-Demjanov rearrangement. The considerations for reaction conditions, solvent selection, management of exotherms, and purification strategies at both laboratory and pilot scales are discussed.

Introduction

The successful transition of a synthetic route from the laboratory to a pilot plant or industrial scale requires careful consideration of numerous factors that may not be apparent at the bench scale. Reactions involving chiral molecules such as this compound demand rigorous control to maintain enantiomeric purity while ensuring safety, efficiency, and scalability. One common and important transformation of this pyrrolidine (B122466) derivative is its conversion to a chiral piperidine (B6355638), a key structural motif in many drugs.

This application note focuses on the scale-up of the Tiffeneau-Demjanov ring expansion of an amino alcohol derived from this compound. This reaction sequence involves the diazotization of a primary amine with nitrous acid, followed by a rearrangement that expands the five-membered pyrrolidine ring to a six-membered piperidine ring. Key challenges in scaling up this process include managing the exothermic and potentially off-gassing diazotization step, controlling reagent addition, and ensuring efficient product isolation and purification.

Reaction Pathway: Ring Expansion of this compound Derivative

The overall transformation involves two main stages:

  • N-alkylation: Introduction of a functional group to the secondary amine of the pyrrolidine ring. For this example, we will consider N-benzylation.

  • Tiffeneau-Demjanov Ring Expansion: Conversion of the resulting N-benzyl-(R)-3-(Boc-amino)pyrrolidine to the corresponding chiral 3-hydroxypiperidine derivative.

Reaction_Pathway A This compound B N-Benzylation A->B  Benzyl Bromide, K2CO3, Acetonitrile C N-Benzyl-(R)-3-(Boc-amino)pyrrolidine B->C D Boc Deprotection C->D  HCl, Methanol E (R)-3-Amino-1-(benzyl)pyrrolidine D->E F Diazotization & Rearrangement (Tiffeneau-Demjanov) E->F  NaNO2, aq. HCl, 0-5 °C G (3R)-1-Benzyl-3-hydroxypiperidine F->G

Figure 1: Overall reaction pathway from this compound to a chiral 3-hydroxypiperidine derivative.

Scale-Up Considerations and Data

The transition from a 100 g lab scale to a 10 kg pilot scale introduces significant challenges, primarily related to heat and mass transfer. The following tables summarize the key differences in experimental parameters and outcomes for the critical Tiffeneau-Demjanov ring expansion step.

Reagent and Solvent Quantities
ParameterLab Scale (100 g)Pilot Scale (10 kg)Scale-Up Factor
Starting Material
(R)-3-Amino-1-(benzyl)pyrrolidine100 g10.0 kg100x
Reagents
Sodium Nitrite (B80452)43 g4.3 kg100x
Hydrochloric Acid (conc.)150 mL15.0 L100x
Water1 L100 L100x
Work-up & Purification
Sodium Bicarbonate (sat. aq.)~500 mL~50 L100x
Ethyl Acetate (B1210297)2 L200 L100x
Heptane (B126788)1 L100 L100x
Reaction Parameters and Performance
ParameterLab Scale (100 g)Pilot Scale (10 kg)Rationale for Change on Scale-Up
Reaction Vessel 2 L Round Bottom Flask150 L Jacketed Glass ReactorAccommodate larger volume and provide controlled heating/cooling.
Agitation Magnetic Stirrer (~300 rpm)Overhead Mechanical Stirrer (~150 rpm)Ensure efficient mixing in a larger volume.
Temperature Control Ice-Water BathChilled Glycol Recirculating SystemPrecise and robust temperature control for managing exotherm.
Reagent Addition Time 30 minutes2 - 3 hoursSlower addition to control the exothermic diazotization reaction.
Max. Internal Temp. 5 °C8 °CSlight increase due to less efficient surface area to volume ratio.
Reaction Time 2 hours4 hoursSlower reagent addition and mixing can lead to longer overall reaction time.
Work-up Time 1 hour4-6 hoursHandling larger volumes of liquids for extraction and washing.
Yield 85%80%Minor yield loss is common on scale-up due to transfers and handling.
Purity (by HPLC) 98%97.5%Generally well-maintained with good process control.
Enantiomeric Excess >99%>99%The reaction mechanism does not typically affect the chiral center.

Detailed Experimental Protocols

Laboratory Scale Protocol (100 g)
  • Setup: A 2 L three-necked round bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is placed in an ice-water bath.

  • Reaction Mixture: Charge the flask with (R)-3-Amino-1-(benzyl)pyrrolidine (100 g) and water (500 mL). Begin stirring and cool the mixture to 0-5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (43 g) in water (500 mL).

  • Addition: Slowly add concentrated hydrochloric acid (150 mL) to the stirred pyrrolidine solution, maintaining the internal temperature below 5 °C. Subsequently, add the sodium nitrite solution dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Slowly and carefully add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 700 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of heptane and ethyl acetate as the eluent to afford (3R)-1-Benzyl-3-hydroxypiperidine as a pale yellow oil.

Pilot Scale Protocol (10 kg)
  • Setup: A 150 L jacketed glass reactor is equipped with an overhead mechanical stirrer, a temperature probe, and a calibrated dosing pump for reagent addition. The reactor jacket is connected to a cooling system.

  • Reaction Mixture: Charge the reactor with (R)-3-Amino-1-(benzyl)pyrrolidine (10.0 kg) and water (50 L). Start the agitator and cool the mixture to 0-5 °C using the jacket cooling system.

  • Diazotization: In a separate vessel, prepare a solution of sodium nitrite (4.3 kg) in water (50 L).

  • Addition: Slowly add concentrated hydrochloric acid (15.0 L) to the reactor, maintaining the internal temperature below 5 °C. Then, add the sodium nitrite solution via the dosing pump over 2-3 hours. The addition rate should be carefully controlled to manage the exotherm and gas evolution, ensuring the internal temperature does not exceed 8 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4 hours. Take samples periodically for HPLC analysis to monitor the consumption of the starting material.

  • Work-up: Once the reaction is complete, slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture to a pH of ~8. This should be done cautiously due to significant gas evolution.

  • Extraction: Transfer the mixture to a suitable extraction vessel. Extract the product with ethyl acetate (3 x 70 L).

  • Drying and Concentration: Transfer the combined organic layers to a clean reactor, and dry by azeotropic distillation or by passing through an in-line drying agent. Concentrate the solution under vacuum.

  • Purification: The crude product can be purified by flash chromatography on a preparative scale system or by distillation under reduced pressure.

Experimental Workflows and Logical Relationships

Lab_Scale_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with (R)-3-Amino-1-(benzyl)pyrrolidine & Water B Cool to 0-5 °C (Ice Bath) A->B C Slow Addition of HCl B->C D Dropwise Addition of NaNO2 Solution (30 mins, T < 5 °C) C->D E Stir at 0-5 °C for 2h D->E F Quench with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Figure 2: Laboratory Scale (100 g) Experimental Workflow.

Pilot_Scale_Workflow cluster_prep_pilot Preparation cluster_reaction_pilot Reaction cluster_workup_pilot Work-up & Purification A_p Charge 150L Reactor with (R)-3-Amino-1-(benzyl)pyrrolidine & Water B_p Cool to 0-5 °C (Jacketed Cooling) A_p->B_p C_p Controlled Addition of HCl B_p->C_p D_p Dosing of NaNO2 Solution (2-3 hours, T < 8 °C) C_p->D_p E_p Stir at 0-5 °C for 4h D_p->E_p F_p Neutralize with NaHCO3 E_p->F_p G_p Liquid-Liquid Extraction F_p->G_p H_p Azeotropic Drying & Concentration G_p->H_p I_p Large-Scale Chromatography/Distillation H_p->I_p J_p Final Product I_p->J_p

Figure 3: Pilot Scale (10 kg) Experimental Workflow.

Safety Considerations

Hazard Identification
CompoundHazard
This compound Skin and eye irritant.
Sodium Nitrite Oxidizer, toxic if swallowed, harmful if inhaled. Reacts with acids to produce toxic nitrogen oxide gases.
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.
Sodium Bicarbonate Generally considered safe, but dust can cause mild irritation.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Heptane Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood or in a closed reactor system with appropriate off-gas treatment.

  • Exotherm Control: The diazotization reaction is exothermic and produces nitrogen gas. Slow and controlled addition of reagents is critical to prevent a runaway reaction. Ensure a robust cooling system is in place and that the reaction temperature is continuously monitored.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to a safe area or a scrubber.

  • Quenching: The neutralization of the acidic reaction mixture with sodium bicarbonate is also highly exothermic and releases carbon dioxide gas. The addition should be slow and with vigorous stirring to control foaming and gas evolution.

  • Flammable Solvents: Ethyl acetate and heptane are highly flammable. Avoid open flames, sparks, and hot surfaces. Use grounded equipment to prevent static discharge.

Conclusion

The scale-up of reactions involving this compound, such as the Tiffeneau-Demjanov ring expansion, requires a thorough understanding of process safety and engineering principles. The primary challenges are the management of exothermic events and gas evolution, which can be effectively controlled through slower reagent addition, robust temperature monitoring, and the use of appropriate equipment like jacketed reactors. While a slight decrease in yield may be observed upon scaling up, maintaining high product purity and enantiomeric excess is achievable with careful process control. The protocols and data presented in this application note provide a practical guide for scientists and engineers involved in the development of scalable synthetic routes for chiral pharmaceutical intermediates.

Application Notes and Protocols: (R)-3-(Boc-amino)pyrrolidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-(tert-Butoxycarbonylamino)pyrrolidine , a chiral synthetic building block, serves as a crucial intermediate in the development of modern agrochemicals. Its stereodefined pyrrolidine (B122466) core is a key structural motif in various bioactive molecules, enabling precise interactions with biological targets. These application notes provide detailed insights and protocols for the utilization of (R)-3-(Boc-amino)pyrrolidine in the synthesis of novel fungicides, particularly those acting as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).

Application in the Synthesis of Fungicidal Succinimide (B58015) Derivatives

A significant application of this compound is in the synthesis of substituted succinimide derivatives, which have demonstrated potent fungicidal properties. The chiral amine provides a scaffold for the construction of these pesticides, influencing their efficacy and selectivity.

Overview of the Synthetic Strategy

The general synthetic approach involves the reaction of a suitably substituted carboxylic acid with the deprotected (R)-3-aminopyrrolidine, followed by cyclization to form the succinimide ring. The Boc-protecting group on the pyrrolidine allows for controlled reactions and is typically removed under acidic conditions prior to the amide coupling step.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product R-3-Boc-amino This compound Deprotection Boc Deprotection R-3-Boc-amino->Deprotection Acidic Conditions Carboxylic_Acid Substituted Carboxylic Acid (e.g., Pyrazole-4-carboxylic acid) Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Coupling Reagents Deprotection->Amide_Coupling (R)-3-aminopyrrolidine Cyclization Succinimide Ring Formation Amide_Coupling->Cyclization Amide Intermediate Fungicide Succinimide-based Fungicide Cyclization->Fungicide

Experimental Protocols

The following protocols are adapted from established synthetic routes for fungicidal succinimide derivatives.

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group to yield (R)-3-aminopyrrolidine hydrochloride.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Under a nitrogen or argon atmosphere, add 4M HCl in 1,4-dioxane (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain (R)-3-aminopyrrolidine hydrochloride as a white solid.

Protocol 2: Synthesis of a Succinimide Fungicide Precursor

Objective: To synthesize an N-substituted (R)-3-aminopyrrolidine-2,5-dione intermediate.

Materials:

  • (3R)-3-Amino-1-(2-methoxyethyl)pyrrolidine-2,5-dione hydrochloride (1.0 eq)

  • A substituted pyrazole-4-carboxylic acid (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Suspend the substituted pyrazole-4-carboxylic acid in dichloromethane.

  • Add EDCI and HOBt to the suspension and stir for 15 minutes at room temperature.

  • Add a solution of (3R)-3-Amino-1-(2-methoxyethyl)pyrrolidine-2,5-dione hydrochloride and DIPEA in dichloromethane.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.[1]

Quantitative Data: Fungicidal Activity

The synthesized succinimide derivatives exhibit significant fungicidal activity against a range of plant pathogens. The data presented below is representative of the efficacy of this class of compounds.

Compound IDTarget PathogenEC50 (µg/mL)
5i Sclerotinia sclerotiorum0.73[2]
5p Rhizoctonia cerealis6.48[2]
17 Rhizoctonia solani6.32[3]
18 Rhizoctonia solani6.06[3]
Boscalid (Reference) Sclerotinia sclerotiorum0.51[2]
Fluxapyroxad (Reference) Rhizoctonia cerealis16.99[2]
Benodanil (Reference) Rhizoctonia solani6.38[3]

Mode of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of these succinimide derivatives stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[4] SDH is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electrons ATP_Production ATP Production ETC->ATP_Production Fungicide Succinimide Fungicide (SDHI) Fungicide->Inhibition Inhibition->SDH

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of novel agrochemical fungicides. The protocols and data presented herein demonstrate its utility in the creation of potent succinimide-based SDH inhibitors. The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of the final compound, highlighting the importance of using enantiomerically pure starting materials like this compound in the agrochemical discovery and development process. Further exploration of this scaffold is likely to yield new and effective crop protection agents.

References

Troubleshooting & Optimization

Improving yield and purity in (R)-3-(Boc-amino)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and purity in the synthesis of (R)-3-(Boc-amino)pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: A widely used and efficient method involves a two-step process starting from (R)-3-amino-1-benzylpyrrolidine. The first step is the selective Boc-protection of the exocyclic amine, followed by the hydrogenolytic removal of the N-benzyl group. This method has been reported to provide high yields for both steps.

Q2: What are the key reagents for the Boc-protection step?

A2: The key reagents for the Boc-protection of (R)-3-amino-1-benzylpyrrolidine are di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the Boc-protecting agent and a base, such as triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction.[1] The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF).[1]

Q3: How is the N-benzyl group removed in the final step?

A3: The N-benzyl group is typically removed by catalytic hydrogenation.[1] This involves reacting the N-Boc-N'-benzyl-3-aminopyrrolidine intermediate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[1] Ethanol (B145695) is a commonly used solvent for this reaction.[1]

Q4: What is a potential side product during the Boc-protection of (R)-3-aminopyrrolidine?

A4: A common side product when working with diamines is the formation of the di-Boc protected compound, where both nitrogen atoms are protected with a Boc group. Careful control of stoichiometry is crucial to favor the desired mono-Boc product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Boc-protection step 1. Incomplete reaction. 2. Suboptimal stoichiometry of (Boc)₂O. 3. Insufficient amount of base. 4. Degradation of (Boc)₂O.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. 2. Use a slight excess of (Boc)₂O (e.g., 1.1 equivalents). 3. Ensure at least one equivalent of base (e.g., triethylamine) is used to neutralize the generated acid. 4. Use fresh, high-quality (Boc)₂O.
Formation of di-Boc side product 1. Excess of (Boc)₂O. 2. Reaction temperature is too high.1. Use no more than 1.1 equivalents of (Boc)₂O. For diamines, adding the (Boc)₂O solution slowly to the amine solution can help favor mono-protection. 2. Maintain the reaction at room temperature.
Incomplete removal of the N-benzyl group 1. Inactive Pd/C catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality 10% Pd/C catalyst. 2. Ensure the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure) overnight to ensure complete reaction.[1]
Difficulty in purifying the final product 1. Co-elution of the product with starting material or side products during column chromatography. 2. Product is a solid that is difficult to handle.1. Optimize the solvent system for flash chromatography. A gradient elution from ethyl acetate (B1210297)/hexanes can be effective.[1] 2. This compound is a white to cream-colored solid powder at room temperature.[1] After concentrating the purified fractions, the resulting solid can be collected.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate

This protocol details the Boc-protection of (R)-3-amino-1-benzylpyrrolidine.

Materials:

  • (R)-3-amino-1-benzylpyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • Water, deionized

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • To this solution, add triethylamine (1.2 eq.) followed by (R)-3-amino-1-benzylpyrrolidine (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the resulting oil in ethyl acetate.

  • Wash the organic layer with 1M NaOH solution, followed by three washes with deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes (e.g., 33:66 to 50:50) to yield the pure product.[1]

Protocol 2: Synthesis of this compound

This protocol describes the debenzylation of the intermediate from Protocol 1.

Materials:

  • tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate in ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.[1]

Quantitative Data Summary

Step Reactant Product Reported Yield Reference
Boc-Protection (R)-3-amino-1-benzylpyrrolidinetert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate97%[1]
Debenzylation tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamateThis compound98%[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Debenzylation A (R)-3-amino- 1-benzylpyrrolidine C tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate A->C B (Boc)₂O, TEA, THF B->C E This compound C->E D H₂, 10% Pd/C, EtOH D->E

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield in Boc Protection IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Stoichiometry Incorrect Stoichiometry? IncompleteReaction->Stoichiometry No MonitorTLC Action: Monitor by TLC until completion IncompleteReaction->MonitorTLC Yes Base Insufficient Base? Stoichiometry->Base No AdjustBoc Action: Use 1.1 eq. of (Boc)₂O Stoichiometry->AdjustBoc Yes AdjustBase Action: Use ≥1 eq. of base (TEA) Base->AdjustBase Yes

Caption: Troubleshooting low yield in the Boc-protection step.

References

Common side reactions in the derivatization of (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (R)-3-(Boc-amino)pyrrolidine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

N-Alkylation Reactions

Question 1: I am seeing a second, more polar spot on my TLC after N-alkylation of this compound. What could this be?

Answer: A common side reaction during the N-alkylation of this compound, particularly with reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide, is over-alkylation. This leads to the formation of a quaternary ammonium (B1175870) salt. This salt is significantly more polar than the desired mono-alkylated product and will appear as a distinct, lower Rf spot on a normal-phase TLC plate.

Troubleshooting Guide: Over-alkylation

Symptom Possible Cause Suggested Solution
Appearance of a highly polar byproduct on TLC.Excessive Alkylating Agent: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Formation of a precipitate that is insoluble in common organic solvents.Strong Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, dimethyl sulfate) are more prone to causing over-alkylation.Consider using a less reactive alkylating agent if the specific derivative allows. Alternatively, perform the reaction at a lower temperature to control the reaction rate.
Difficulty in separating the product from the polar impurity.High Polarity of the Quaternary Salt: The ionic nature of the quaternary ammonium salt makes it challenging to remove by standard silica (B1680970) gel chromatography.To purify the desired product, consider an aqueous workup to remove the water-soluble quaternary salt. If chromatography is necessary, a highly polar mobile phase or alternative purification techniques like ion-exchange chromatography might be required.

Experimental Protocol: Monitoring N-Alkylation to Minimize Over-alkylation

A typical procedure for monitoring the N-alkylation of this compound is as follows:

  • Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 equivalents) in an appropriate solvent (e.g., DCM, THF, or acetonitrile).

  • Add the alkylating agent (1.0-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and monitor its progress every 30-60 minutes by TLC (e.g., using a 10:1 DCM:MeOH mobile phase).

  • Once the starting material is consumed, and before a significant amount of the polar byproduct is observed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Logical Workflow for Troubleshooting Over-Alkylation

Start Problem: Polar byproduct in N-alkylation CheckReagent Check equivalents of alkylating agent Start->CheckReagent CheckTemp Review reaction temperature Start->CheckTemp CheckTime Monitor reaction progress closely Start->CheckTime Solution1 Reduce equivalents to 1.0-1.2 CheckReagent->Solution1 Solution2 Lower reaction temperature (e.g., 0 °C) CheckTemp->Solution2 Solution3 Quench reaction upon starting material consumption CheckTime->Solution3 Purification Purification Strategy: Aqueous workup to remove quaternary salt Solution1->Purification Solution2->Purification Solution3->Purification

Caption: Troubleshooting workflow for over-alkylation.

N-Acylation and N-Sulfonylation Reactions

Question 2: During the N-acylation (or N-sulfonylation) of this compound, I observe multiple products. What are the likely side reactions?

Answer: When acylating or sulfonylating this compound, several side reactions can lead to a complex product mixture. These include:

  • Di-substitution: Reaction at both the pyrrolidine (B122466) nitrogen and the nitrogen of the Boc-protected amino group. This is more likely if the Boc group is partially cleaved or if harsh reaction conditions are used.

  • Boc-Deprotection: The acidic byproducts of the reaction (e.g., HCl from an acyl chloride) or the reaction conditions themselves can lead to the removal of the Boc protecting group. The resulting free diamine can then react further to produce multiple unwanted products.

  • Urea Formation: Under certain conditions, particularly with reagents that can form isocyanate intermediates, urea-type byproducts may be generated.

Troubleshooting Guide: Acylation and Sulfonylation Side Reactions

Symptom Possible Cause Suggested Solution
Products with higher molecular weight than expected.Di-acylation/Di-sulfonylation: The nucleophilicity of the Boc-protected nitrogen might be sufficient for it to react, especially with highly reactive acylating/sulfonylating agents.Use milder reaction conditions (lower temperature, less reactive derivatizing agent). Employ a non-nucleophilic base (e.g., proton sponge) or a sterically hindered base (e.g., 2,6-lutidine) to minimize side reactions.
Presence of a product corresponding to the de-Boc-ylated starting material or its derivatives.Boc-Deprotection: Acidic byproducts (e.g., HCl, H₂SO₄) can cleave the acid-labile Boc group.Add a scavenger base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid as it is formed. Perform the reaction at low temperatures to minimize the rate of deprotection.
Formation of insoluble, high-melting point byproducts.Urea Formation: This can occur if the Boc-protected amine reacts to form an isocyanate intermediate, which then reacts with another amine molecule.Ensure the reaction is performed under anhydrous conditions and at a controlled temperature. The choice of activating agent for a carboxylic acid in an acylation reaction can influence this; avoid conditions known to promote isocyanate formation.

Experimental Protocol: Controlled N-Mesylation

  • Dissolve this compound (1 equivalent) and a non-nucleophilic, sterically hindered base such as 2,6-lutidine (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the mixture to -10 °C.

  • Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Maintain the temperature at -10 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can then be purified by column chromatography.

Reaction Pathway Diagram for Derivatization and Side Reactions

cluster_alkylation N-Alkylation cluster_acylation N-Acylation/Sulfonylation A This compound B Mono-alkylated Product (Desired) A->B R-X, Base C Quaternary Ammonium Salt (Over-alkylation) B->C R-X (excess) D This compound E Mono-substituted Product (Desired) D->E R-COCl or R-SO2Cl, Base G Boc-Deprotected Amine D->G Acidic Byproduct F Di-substituted Product E->F Excess Reagent/ Harsh Conditions H Derivatized Deprotected Amine G->H R-COCl or R-SO2Cl

Caption: Derivatization pathways and potential side reactions.

This technical support guide provides a starting point for troubleshooting common issues in the derivatization of this compound. Careful control of reaction conditions and diligent monitoring are key to minimizing side reactions and obtaining the desired products in high purity.

Technical Support Center: Troubleshooting Boc Deprotection Failures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the Boc (tert-butyloxycarbonyl) deprotection of amines, with a particular focus on sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete, especially with a hindered amine. What are the common causes and how can I resolve this?

Incomplete Boc deprotection is a frequent challenge, particularly with sterically congested amines. The primary reasons for this issue include:

  • Increased Steric Hindrance: The bulky nature of the Boc group, combined with a sterically demanding amine, can impede the approach of the acid catalyst to the carbamate (B1207046) nitrogen. This slows down the rate of cleavage.[1]

  • Insufficient Acid Concentration or Reaction Time: Standard deprotection conditions may not be sufficient for more challenging substrates. The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly impact the reaction rate.[1]

  • Poor Resin Swelling (in Solid-Phase Synthesis): For reactions performed on a solid support, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the reactive sites, leading to incomplete deprotection.[1][2]

Troubleshooting Steps:

  • Optimize Acid Concentration and Reaction Time: Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Consider Alternative Acid Systems: For particularly stubborn substrates, stronger acid systems like 4M HCl in 1,4-dioxane (B91453) can be more effective.[3][4]

  • Elevated Temperature: Gentle heating can sometimes facilitate the deprotection of hindered amines.[5] However, this should be done cautiously to avoid potential side reactions.

  • Ensure Adequate Resin Swelling (SPPS): In solid-phase peptide synthesis, using a solvent system that promotes resin swelling is critical. For instance, a 55% TFA solution in dichloromethane (B109758) (DCM) has been shown to result in higher purity peptides compared to 100% TFA, likely due to better resin swelling.[1][2]

Q2: I'm observing unexpected side products after Boc deprotection. What are they and how can I prevent their formation?

The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (tBu⁺) intermediate.[6][7] This carbocation can alkylate nucleophilic residues in your substrate, leading to undesired modifications.

Commonly Affected Residues:

  • Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.[6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][6]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[6]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[6]

Prevention Strategy: The Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[6]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, effective for Trp2.5-5% (v/v)
Triethylsilane (TES) Tryptophan10-20 equivalents
Thioanisole Methionine5% (v/v)
Anisole Tryptophan-
1,2-Ethanedithiol (EDT) Cysteine, Tryptophan2.5% (v/v)
Water General purpose2.5-5% (v/v)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common Boc deprotection issues.

cluster_0 Start: Boc Deprotection Failure cluster_1 Problem Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions for Incomplete Deprotection cluster_4 Solutions for Side Products cluster_5 Verification Start Incomplete Deprotection or Side Products Observed Analysis Analyze Reaction Outcome (TLC, LC-MS) Start->Analysis Incomplete Incomplete Reaction Analysis->Incomplete SideProducts Side Products Formed Analysis->SideProducts IncreaseTFA Increase TFA Concentration / Time Incomplete->IncreaseTFA ChangeAcid Switch to Stronger Acid (e.g., 4M HCl/dioxane) Incomplete->ChangeAcid Heat Apply Gentle Heat Incomplete->Heat AddScavenger Add Scavengers (TIS, Thioanisole, etc.) SideProducts->AddScavenger Verify Re-run Reaction and Analyze IncreaseTFA->Verify ChangeAcid->Verify Heat->Verify AddScavenger->Verify Success Successful Deprotection Verify->Success Failure Still Unsuccessful Verify->Failure

A flowchart for troubleshooting Boc deprotection failures.

Boc Deprotection Mechanism and Side Reaction

The diagram below illustrates the acid-catalyzed Boc deprotection mechanism and the subsequent side reaction leading to byproduct formation.

cluster_0 Deprotection Mechanism cluster_1 Side Reaction BocAmine Boc-Protected Amine Protonation Protonation BocAmine->Protonation H+ CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Loss of tBu+ tBuCation tert-Butyl Cation Protonation->tBuCation FreeAmine Free Amine + CO2 CarbamicAcid->FreeAmine Decarboxylation Alkylation Alkylation tBuCation->Alkylation Nucleophile Nucleophilic Residue (Trp, Met, etc.) Nucleophile->Alkylation SideProduct Alkylated Side Product Alkylation->SideProduct

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing amide coupling reactions involving (R)-3-(Boc-amino)pyrrolidine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for reactions with this compound?

A1: For coupling reactions with this compound, several classes of reagents are commonly employed. The choice often depends on the steric hindrance of the carboxylic acid and the desired reaction kinetics.[1][2]

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions.[3][4][5]

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is known for its high efficiency and rapid reaction times.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, particularly for challenging or sterically hindered couplings.[1][2]

Q2: How can I minimize racemization during the coupling reaction?

A2: Racemization, the loss of stereochemical integrity at a chiral center, is a critical concern in peptide synthesis. To mitigate this risk when coupling with this compound:

  • Use a Non-Nucleophilic Base: Employ sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[1]

  • Incorporate Additives: The addition of HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[3]

  • Control the Temperature: Running the reaction at lower temperatures can help preserve the stereochemistry, though it may slow down the reaction rate.[3]

Q3: What are the optimal solvents for this type of coupling reaction?

A3: The choice of solvent is crucial for ensuring that all reactants are well-solvated. For coupling reactions with this compound, polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents.[1]

Q4: I'm observing a significant amount of a byproduct with a mass corresponding to my starting amine plus the carbodiimide (B86325). What is happening?

A4: This byproduct is likely an N-acylurea, which can form when using carbodiimide coupling reagents like EDC.[6] The activated carboxylic acid can rearrange to form this stable, unreactive species. To minimize its formation, the addition of HOBt or NHS is recommended, as they trap the activated intermediate as a more reactive ester.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reagent activity.Switch to a more powerful coupling reagent such as HATU or PyBOP.[1][2]
Poor solubility of starting materials.Ensure complete dissolution of all reactants. Consider using a co-solvent system or switching to a more effective solvent like DMF.
Degradation of coupling reagent or amine.Use fresh, high-purity reagents. Store coupling agents under anhydrous conditions.
Presence of Multiple Products Epimerization at a chiral center.Use a non-nucleophilic base like DIPEA. Add a racemization suppressant such as HOBt or HOAt.[3] Lower the reaction temperature.
Guanidinylation of the amine.This can occur with excess uronium/aminium reagents like HATU.[1] Use a slight excess of the carboxylic acid relative to the coupling reagent.
Difficulty in Product Purification Contamination with urea (B33335) byproduct (from carbodiimide reagents).Perform an acidic workup by washing the reaction mixture with dilute HCl to remove the water-soluble urea.
Similar polarity of product and starting materials.Optimize column chromatography conditions, such as using a shallower solvent gradient or a different stationary phase.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol describes a general method for the amide coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)[7]

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring for another 10-15 minutes to pre-activate the carboxylic acid.[1]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling

This protocol outlines a standard procedure for amide bond formation using EDC in the presence of HOBt.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Et₃N (2.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.

  • Add DIPEA or Et₃N to the solution and stir.

  • Add this compound to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1. The aqueous washes are particularly important for removing the urea byproduct.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for amide coupling reactions. Note that yields are highly substrate-dependent.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EDCHOBtDIPEA/Et₃NDMF/DCM0 to RT12-4850-80
PyBOP-DIPEADMFRT12-2470-90
HATU-DIPEADMFRT4-1280-95

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process cluster_end Outcome Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling Reagent Coupling Reagent (e.g., HATU, EDC) Coupling Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation Solvent->Coupling Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Amide Product Workup->Product

Caption: General workflow for amide coupling with this compound.

G Start Low Yield in Coupling Reaction? CheckPurity Are reagents fresh and pure? Start->CheckPurity Yes Failure Consult further literature for specific substrate. Start->Failure No UseFresh Use fresh, anhydrous reagents. CheckPurity->UseFresh No CheckSolubility Are all reactants fully dissolved? CheckPurity->CheckSolubility Yes UseFresh->CheckSolubility ChangeSolvent Switch to a better solvent (e.g., DMF). CheckSolubility->ChangeSolvent No CheckReagent Is the coupling reagent strong enough? CheckSolubility->CheckReagent Yes ChangeSolvent->CheckReagent StrongerReagent Use a more potent reagent (e.g., HATU). CheckReagent->StrongerReagent No CheckTemp Is the reaction temperature optimal? CheckReagent->CheckTemp Yes StrongerReagent->CheckTemp IncreaseTemp Consider a moderate increase in temperature. CheckTemp->IncreaseTemp No SideReaction Check for side products (e.g., racemization). CheckTemp->SideReaction Yes IncreaseTemp->SideReaction AddSuppressant Add HOBt/HOAt to suppress racemization. SideReaction->AddSuppressant Yes Success Reaction Optimized SideReaction->Success No AddSuppressant->Success

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (R)-3-(Boc-amino)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Common impurities can include:

  • Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride): Unreacted starting material from the Boc-protection step.

  • Di-Boc protected (R)-3-aminopyrrolidine: A common byproduct where both nitrogen atoms of the pyrrolidine (B122466) ring are protected.

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), or dichloromethane (B109758).

  • Starting materials: Unreacted (R)-3-aminopyrrolidine or its protected precursor if the reaction did not go to completion.

  • Byproducts from deprotection: If the synthesis involves a deprotection step (e.g., from an N-benzyl precursor), byproducts like toluene (B28343) may be present.[]

Q2: What is the typical appearance and solubility of pure this compound?

A2: Pure this compound is typically a white or cream-colored solid powder or crystalline solid.[2][][4] It has good solubility in common organic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and also has some solubility in water.[2]

Q3: Which purification technique is generally preferred for this compound, column chromatography or crystallization?

A3: Both column chromatography and crystallization are effective methods for purifying this compound. The choice often depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

  • Column chromatography is excellent for separating a wide range of impurities, especially when they have different polarities.

  • Crystallization is a highly effective method for achieving high purity and is often preferred for large-scale purification due to its cost-effectiveness and scalability.[5] It can be particularly effective at removing minor impurities and achieving high enantiomeric excess.

Troubleshooting Guides

Column Chromatography

Q4: My this compound product is streaking badly on the silica (B1680970) gel TLC plate and column. What can I do?

A4: Streaking is a common issue with amines on silica gel due to the acidic nature of the silica, which can lead to strong interactions with the basic amine. To resolve this:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (B128534) (0.5-2%) or ammonium (B1175870) hydroxide (B78521) in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use an alternative stationary phase: If streaking persists, consider using a less acidic stationary phase such as neutral alumina.

Q5: My product is not moving from the baseline on the silica gel column, even with a high concentration of ethyl acetate in hexanes. What should I do?

A5: This indicates that your eluent is not polar enough to move the highly polar this compound.

  • Increase the eluent polarity: Gradually increase the polarity of your mobile phase. A gradient elution with methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is often effective for eluting polar amines.

  • Consider reverse-phase chromatography: For very polar compounds, reverse-phase chromatography on a C18 column with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient) can be a good alternative.

Q6: How can I remove the unreacted di-tert-butyl dicarbonate (Boc anhydride) impurity?

A6: Boc anhydride (B1165640) is significantly less polar than the desired product.

  • Initial Elution with Non-Polar Solvent: During column chromatography, you can start with a non-polar solvent like hexanes to elute the Boc anhydride before increasing the polarity to elute your product.[5]

  • Chemical Quenching: Before chromatography, excess Boc anhydride can be quenched by adding a nucleophilic scavenger like imidazole (B134444) or trifluoroethanol to the reaction mixture.

Crystallization

Q7: My this compound product "oils out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To encourage crystallization:

  • Use a more dilute solution: The concentration of your product in the crystallization solvent may be too high. Try using a larger volume of solvent.

  • Slow down the cooling process: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Rapid cooling often promotes oiling out.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization.

Q8: The purity of my product does not improve significantly after crystallization. What could be the reason?

A8: This could be due to the co-crystallization of impurities with your product.

  • Choose a different solvent system: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different single or mixed solvent systems to find one where the solubility of the product and impurities are significantly different at high and low temperatures.

  • Perform a pre-purification step: If the crude product is highly impure, consider a preliminary purification by flash chromatography to remove the bulk of the impurities before proceeding with crystallization for final purification.

Data Presentation

Purification MethodTypical YieldTypical PurityNotes
Flash Chromatography 70-95%>97%A gradient of ethyl acetate in hexanes (e.g., 33:66 to 50:50) is a common starting point.[2] Adding a small percentage of methanol to the eluent can be necessary for highly polar impurities.
Crystallization 85-95% (from crystallization step)>99%Can significantly enhance enantiomeric excess.[6] A suitable solvent system is crucial for good recovery and purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. For this polar amine, a more polar system like dichloromethane/methanol might be necessary. Aim for an Rf value of ~0.2-0.3 for the product.

    • To mitigate streaking, add 0.5-1% triethylamine to the eluent system.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. If a gradient is used, start with a less polar mixture and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good crystallization solvent will dissolve the compound when hot but not when cold, and crystals should form upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and can lead to larger crystals.

    • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_chromatography Column Chromatography Workflow cluster_crystallization Crystallization Workflow TLC TLC Analysis (Optimize Eluent) Pack Pack Column (Silica Gel) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute & Collect Fractions Load->Elute Isolate_C Isolate Product (Rotary Evaporation) Elute->Isolate_C Solvent Select Solvent Dissolve Dissolve Crude (Hot Solvent) Solvent->Dissolve Crystallize Cool Slowly (Induce Crystallization) Dissolve->Crystallize Filter Filter & Wash (Cold Solvent) Crystallize->Filter Dry Dry Crystals (Under Vacuum) Filter->Dry

Caption: General workflows for purification by column chromatography and crystallization.

troubleshooting_logic cluster_column Column Chromatography Troubleshooting cluster_crystal Crystallization Troubleshooting Issue_Column Issue Encountered Streaking Streaking/ Tailing Issue_Column->Streaking No_Elution Product at Baseline Issue_Column->No_Elution Solution_Base Add Base to Eluent (e.g., Triethylamine) Streaking->Solution_Base Yes Solution_Alumina Use Alumina Column Streaking->Solution_Alumina If persists Solution_Polarity Increase Eluent Polarity (e.g., MeOH in DCM) No_Elution->Solution_Polarity Yes Solution_RP Use Reverse Phase No_Elution->Solution_RP If still poor Issue_Crystal Issue Encountered Oiling_Out Product Oils Out Issue_Crystal->Oiling_Out Low_Purity Purity Not Improved Issue_Crystal->Low_Purity Solution_Cooling Slower Cooling/ More Dilute Oiling_Out->Solution_Cooling Try first Solution_Seed Add Seed Crystal/ Scratch Flask Oiling_Out->Solution_Seed If needed Solution_Solvent Change Solvent System Low_Purity->Solution_Solvent Yes

Caption: Troubleshooting logic for common purification issues.

References

Preventing racemization during reactions with chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and enhance stereoselectivity in reactions involving chiral pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral pyrrolidine (B122466) catalysis?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] In catalysis with chiral pyrrolidines, such as L-proline, this can happen to the catalyst itself or, more commonly, to the chiral product. The process often occurs through the formation of achiral intermediates, like enols or planar carbocations, which lose the stereochemical information of the starting material.[1][3]

Q2: Why is preventing racemization critical?

A2: The stereochemistry of a molecule is crucial for its biological activity. In drug development, different enantiomers of the same compound can have vastly different pharmacological, and toxicological effects.[4] Therefore, producing a single, desired enantiomer with high purity (high enantiomeric excess, or ee) is essential for safety and efficacy. Racemization undermines the primary goal of asymmetric synthesis, which is to selectively produce one enantiomer.[4]

Q3: What are the primary mechanisms of racemization in pyrrolidine-catalyzed reactions?

A3: In pyrrolidine-catalyzed reactions, especially those involving aldehydes and ketones, the key intermediate is a chiral enamine formed between the pyrrolidine catalyst and the substrate.[5][6] Racemization can occur if this enamine intermediate equilibrates to its opposite diastereomer before reacting. Additionally, the product itself can racemize after its formation, particularly under harsh conditions like high temperatures or the presence of acid/base impurities.[7][8]

Q4: Which reaction parameters have the most significant impact on racemization?

A4: Several factors can influence the stereochemical outcome:

  • Temperature: Higher temperatures can provide the energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to reduced enantioselectivity.[7][9]

  • Solvent: The polarity and protic nature of the solvent can affect the stability and geometry of the transition states, influencing which stereochemical pathway is favored.[9][10]

  • Presence of Impurities: Traces of water, acids, or bases can interfere with the catalytic cycle or directly catalyze the racemization of the product or catalyst.[7]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of product racemization.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions to minimize racemization and improve enantioselectivity.

Issue 1: Low Enantiomeric Excess (ee%) in the Final Product

Potential Cause & Solution Workflow

A low enantiomeric excess suggests that the energy difference between the pathways leading to the two enantiomers is small, or that racemization is occurring during the reaction. The following workflow can help you troubleshoot this issue.

G start Low ee% Observed temp 1. Optimize Temperature start->temp START TROUBLESHOOTING solvent 2. Screen Solvents temp->solvent If ee% is still low reagents 3. Verify Reagent Quality solvent->reagents If ee% is still low catalyst 4. Adjust Catalyst/Stoichiometry reagents->catalyst If ee% is still low success High ee% Achieved catalyst->success If optimized

Figure 1. Troubleshooting workflow for low enantiomeric excess.

  • 1. Suboptimal Reaction Temperature:

    • Problem: High temperatures can lead to racemization by providing enough energy to form the undesired enantiomer.[7]

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity.[7][9] It's crucial to perform a temperature optimization study to find the best balance between reaction rate and enantiomeric excess.

  • 2. Incorrect Solvent Choice:

    • Problem: The solvent influences the catalyst's solubility and the conformation of the transition state.[9][10] An inappropriate solvent can lead to poor selectivity.

    • Solution: Experiment with a range of solvents, both polar (e.g., DMSO, DMF, MeCN) and non-polar (e.g., CHCl₃, Toluene). For proline catalysis, highly dipolar aprotic solvents like DMSO are often effective.[10]

  • 3. Presence of Impurities:

    • Problem: Traces of water, acid, or base can disrupt the catalytic cycle or promote racemization.[7]

    • Solution: Always use freshly distilled, anhydrous solvents. Ensure all reactants are pure and that glassware is thoroughly dried before use.[7]

  • 4. Incorrect Stoichiometry or Catalyst Loading:

    • Problem: The relative concentrations of reactants and the catalyst loading can influence the reaction pathway and favor side reactions that erode enantioselectivity.[7]

    • Solution: Vary the catalyst loading, typically between 5-20 mol%, to find the optimal concentration.[7] Adjusting reactant concentrations can also sometimes favor the desired pathway.

Issue 2: Racemization Observed During Workup or Purification

Potential Cause & Solution

  • Problem: The chiral product is sensitive to the pH or temperature conditions of the workup and purification steps. Prolonged exposure to acidic or basic conditions, or heating during solvent removal, can cause racemization.[7]

  • Solution:

    • Quenching: Use a buffered aqueous solution, like saturated ammonium (B1175870) chloride, for quenching the reaction to avoid drastic pH changes.[7]

    • Extraction: Minimize the time the product is in contact with acidic or basic aqueous solutions during extraction.

    • Solvent Removal: Use a rotary evaporator at reduced pressure and moderate temperatures. For highly sensitive products, consider non-thermal methods like lyophilization.[7]

Data on Reaction Condition Optimization

The following table provides illustrative data on how reaction conditions can affect the enantiomeric excess in a typical L-proline catalyzed aldol (B89426) reaction.

ParameterCondition Aee% (A)Condition Bee% (B)Reference
Temperature 25 °C75%-20 °C95%[7][9]
Solvent Toluene60%DMSO92%[10]
Catalyst Loading 5 mol%88%20 mol%94%[7]
Water Content 1000 ppm70%<50 ppm96%[7]
Note: Data is illustrative and based on typical results for L-proline catalyzed aldol reactions to demonstrate general trends.[7]

Experimental Protocols & Visualized Workflows

Generic Asymmetric Aldol Reaction Protocol

This protocol provides a general procedure for an L-proline catalyzed aldol reaction, which should be optimized for specific substrates.

Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Use freshly distilled, anhydrous solvents. Ensure all reactants are pure.

Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (e.g., 1.0 mmol).

  • Add the anhydrous solvent (e.g., DMSO, 5 mL).

  • Add L-proline (e.g., 0.2 mmol, 20 mol%).

  • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an ice-salt bath.

  • Add the ketone (e.g., 5.0 mmol, 5 equivalents) dropwise over 10 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Dry Glassware p2 Purify Solvents & Reactants r1 Add Aldehyde, Solvent, Catalyst p2->r1 r2 Cool to Target Temp. r1->r2 r3 Add Ketone Dropwise r2->r3 r4 Stir & Monitor (TLC) r3->r4 w1 Quench (e.g., sat. NH4Cl) r4->w1 w2 Purify (Chromatography) w1->w2 w3 Analyze ee% (Chiral HPLC) w2->w3

References

Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (R)-3-(Boc-amino)pyrrolidine under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture containing this compound turned yellow/brown after adding a strong acid. What is happening?

A1: This is likely due to the degradation of the Boc protecting group. The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under strong acidic conditions, leading to the formation of the free amine.[1][2] The color change could be a result of subsequent reactions of the deprotected amine or other components in your reaction mixture.

  • Troubleshooting Steps:

    • Confirm Deprotection: Use TLC or LC-MS to check for the presence of the deprotected product.

    • Milder Conditions: If deprotection is unintentional, consider using a less acidic environment if your reaction chemistry allows.

    • Temperature Control: Perform your reaction at a lower temperature to minimize side reactions.

Q2: I am performing a reaction under basic conditions and notice incomplete conversion or side products. I thought the Boc group was stable in base?

A2: While the Boc group is generally stable to most nucleophiles and bases, prolonged exposure to strong bases at elevated temperatures could lead to unforeseen side reactions.[1] Additionally, the pyrrolidine (B122466) ring itself, under harsh alkaline and high-temperature conditions, could potentially undergo degradation, such as ring-opening.

  • Troubleshooting Steps:

    • Screen Bases: If possible, test milder bases (e.g., K₂CO₃, Et₃N) to see if the side reactions are minimized.

    • Lower Temperature: Running the reaction at a lower temperature can often prevent degradation.

    • Reaction Time: Minimize the reaction time to what is necessary for the desired transformation.

    • Inert Atmosphere: If oxidation is suspected, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I am using this compound in a peptide synthesis coupling step and observing low yields. What could be the issue?

A3: Low yields in peptide coupling can arise from several factors related to the stability and reactivity of this compound.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure the this compound is of high purity and has been stored correctly. It is known to be air-sensitive and should be stored in a dry, dark place at room temperature.[3][4]

    • Incomplete Deprotection of the Coupling Partner: If you are coupling to an N-terminally protected amino acid, ensure the deprotection of that partner is complete before adding this compound.

    • Side Reactions: In the context of solid-phase peptide synthesis, if pyrrolidine is used as a base for Fmoc-removal, it can lead to the formation of pyrrolidide side products, especially with aspartimide intermediates.[5] While your compound is Boc-protected, this highlights a potential reactivity of the pyrrolidine moiety.

    • Activation Reagent: The choice of coupling reagent can be critical. Consider screening different activators (e.g., HBTU, HATU, PyBOP) to optimize the coupling efficiency.

Q4: How should I store this compound to ensure its long-term stability?

A4: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, in a dry and dark place at room temperature.[3][4] The compound is listed as air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. Boc-protected amino acids are generally stable for long-term storage without decomposition under these conditions.[6]

Stability Data

The following table summarizes the general stability of the Boc protecting group under various pH conditions, based on information from "Protective Groups in Organic Synthesis" by Greene and Wuts. Note that this is general information for Boc-protected amines and not specific quantitative data for this compound.

ConditionTemperatureStabilityReference
pH < 1100°CLabile[1]
pH = 1Room Temp.Labile[1]
pH = 4Room Temp.Stable[1]
pH = 9Room Temp.Stable[1]
pH = 12Room Temp.Stable[1]
pH > 12100°CLabile[1]

Experimental Protocols

Protocol 1: Acidic Deprotection of this compound with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group under standard acidic conditions.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) (typically 10-20 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to a pH of 9-10 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected (R)-3-aminopyrrolidine.

Visualizations

Deprotection_Workflow Troubleshooting Workflow for Unexpected Deprotection start Unexpected Reaction Outcome (e.g., color change, new spot on TLC) check_deprotection Analyze reaction mixture by TLC or LC-MS to confirm deprotection. start->check_deprotection is_deprotected Is the Boc group removed? check_deprotection->is_deprotected troubleshoot_deprotection Troubleshoot Deprotection Conditions is_deprotected->troubleshoot_deprotection Yes other_issue Investigate other potential side reactions or starting material impurities. is_deprotected->other_issue No milder_acid Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate). troubleshoot_deprotection->milder_acid lower_temp Lower the reaction temperature. troubleshoot_deprotection->lower_temp reduce_time Reduce the reaction time. troubleshoot_deprotection->reduce_time

Caption: Troubleshooting workflow for unexpected deprotection of this compound.

Stability_Factors Factors Affecting this compound Stability stability This compound Stability acidic_conditions Acidic Conditions (pH < 4) stability->acidic_conditions basic_conditions Basic Conditions (pH > 9) stability->basic_conditions temperature Temperature stability->temperature storage Storage Conditions stability->storage boc_lability Boc group is labile acidic_conditions->boc_lability ring_opening Potential for pyrrolidine ring opening at high temp basic_conditions->ring_opening accelerated_degradation Elevated temperatures accelerate degradation under harsh acidic or basic conditions temperature->accelerated_degradation air_sensitivity Air-sensitive; store in a dry, dark place under inert gas storage->air_sensitivity

Caption: Key factors influencing the stability of this compound.

References

Analytical methods for detecting impurities in (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (R)-3-(Boc-amino)pyrrolidine. It is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

1. High-Performance Liquid Chromatography (HPLC) Analysis

Q1: What are the potential process-related impurities I should look for in my this compound sample?

A1: Based on common synthetic routes, potential process-related impurities may include:

Q2: I am not getting good separation of my main peak from impurities using a standard C18 column. What can I do?

A2: If you are experiencing poor separation, consider the following troubleshooting steps:

  • Mobile Phase Modification: Adjust the ratio of your organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent might improve the resolution of polar impurities.

  • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For amine-containing compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape and resolution.

  • Alternative Column Chemistry: If modifying the mobile phase is insufficient, consider a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, may provide the necessary resolution.

  • Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.

Q3: My peak for this compound is tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound on silica-based columns is often due to interactions with residual silanol (B1196071) groups. To mitigate this:

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize silanol interactions.

  • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine or diethylamine (B46881) (e.g., 0.1%), to the mobile phase. This will compete with your analyte for interaction with the active sites on the stationary phase, leading to more symmetrical peaks.

  • Lower pH: As mentioned previously, a lower pH can protonate the amine, which can sometimes lead to improved peak shape.

Q4: How can I determine the enantiomeric purity of my this compound sample?

A4: The enantiomeric purity can be determined using chiral HPLC. This typically involves:

  • Chiral Stationary Phase (CSP): A specialized column with a chiral selector is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of Boc-protected amino compounds.

  • Mobile Phase: The mobile phase for chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The ratio of these solvents is critical for achieving separation.

  • Pre-column Derivatization: In some cases, derivatizing the analyte with a chiral derivatizing agent can allow for separation on a standard achiral column. However, direct separation on a CSP is generally preferred to avoid additional reaction steps and potential side products.

2. Gas Chromatography (GC) Analysis

Q1: What is the best way to analyze for residual solvents in my this compound sample?

A1: Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard and most effective method for analyzing residual solvents. This technique avoids injecting the non-volatile analyte onto the GC column, which can cause contamination and column degradation.

Q2: I am seeing broad or distorted peaks for my residual solvents. What could be the cause?

A2: Broad or distorted peaks in HS-GC can be caused by several factors:

  • Improper Headspace Parameters: Ensure that the headspace vial has been equilibrated at the correct temperature and for a sufficient amount of time to allow the solvents to partition into the gas phase.

  • Cold Spots: Cold spots in the transfer line from the headspace unit to the GC can cause condensation of the analytes, leading to broad peaks. Ensure the transfer line is heated uniformly.

  • Inappropriate GC Oven Temperature Program: A slow initial temperature ramp or too high of an initial oven temperature can lead to poor peak shape for volatile solvents.

Q3: How do I identify and quantify the residual solvents detected in my sample?

A3:

  • Identification: If using a GC-MS system, the mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for positive identification. With GC-FID, identification is based on comparing the retention times of the peaks in your sample to the retention times of known solvent standards run under the same conditions.

  • Quantification: Quantification is typically performed by creating a calibration curve using standard solutions of the expected residual solvents at known concentrations. An internal standard can be used to improve accuracy and precision.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use ¹H NMR to confirm the structure of this compound and check for impurities?

A1:

  • Structure Confirmation: The ¹H NMR spectrum of this compound will show characteristic signals for the Boc group (a singlet at around 1.4 ppm integrating to 9 protons) and the pyrrolidine (B122466) ring protons.[1] The chemical shifts and coupling patterns of the pyrrolidine protons can confirm the structure.

  • Impurity Detection: The presence of unexpected signals in the spectrum can indicate impurities. For example, the absence of the Boc group signal and the appearance of signals corresponding to the unprotected amine would suggest the presence of (R)-3-aminopyrrolidine. Signals from residual solvents (e.g., a singlet for ethyl acetate at ~2.04 ppm) can also be readily identified.

Q2: Can NMR be used to determine the enantiomeric purity?

A2: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is possible to determine enantiomeric purity using:

  • Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to the NMR sample can cause the signals of the two enantiomers to become distinct, allowing for their integration and the determination of the enantiomeric excess.

  • Chiral Solvating Agents: In a chiral solvent, the two enantiomers may have slightly different chemical shifts, enabling their differentiation.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Headspace GC-MS Parameters for Residual Solvent Analysis

ParameterRecommended Condition
GC Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line 250 °C
Headspace Vial Temp 80 °C
Headspace Equil. Time 20 minutes

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic System: Use a high-performance liquid chromatograph equipped with a UV detector.

  • Analysis: Inject 10 µL of the prepared sample solution and run the analysis using the parameters outlined in Table 1.

  • Data Analysis: Integrate the peaks and calculate the percentage of each impurity using the area normalization method.

Protocol 2: Headspace GC-MS Method for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add a suitable solvent for dissolution if necessary (e.g., DMSO).

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Analysis: Place the vial in the headspace autosampler and run the analysis using the parameters from Table 2.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library. Quantify by comparing peak areas to a calibration curve of known solvent standards.

Protocol 3: ¹H NMR for Structural Confirmation and Purity

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Spectrometer: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals to determine the relative ratios of protons and identify any impurity signals.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Resolution in HPLC check_mobile_phase Adjust Mobile Phase (Gradient/Isocratic) start->check_mobile_phase check_pH Modify Mobile Phase pH check_mobile_phase->check_pH If no improvement good_resolution Good Resolution Achieved check_mobile_phase->good_resolution Success change_column Try Alternative Column Chemistry check_pH->change_column If no improvement check_pH->good_resolution Success optimize_temp Adjust Column Temperature change_column->optimize_temp If no improvement change_column->good_resolution Success optimize_temp->good_resolution Success

Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis.

Impurity_Analysis_Workflow sample This compound Sample hplc HPLC-UV Analysis (Purity & Related Substances) sample->hplc gc HS-GC-MS Analysis (Residual Solvents) sample->gc chiral_hplc Chiral HPLC (Enantiomeric Purity) sample->chiral_hplc nmr NMR Spectroscopy (Structure & Impurity ID) sample->nmr report Comprehensive Impurity Profile hplc->report gc->report chiral_hplc->report nmr->report

Caption: General workflow for comprehensive impurity analysis.

References

Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the selection and application of alternative protecting groups for the versatile building block, 3-aminopyrrolidine (B1265635).

The primary amino group of 3-aminopyrrolidine is a key reactive site for derivatization in the development of novel therapeutics. Its effective protection is crucial to avoid unwanted side reactions and ensure regioselectivity during synthesis. This guide offers a comprehensive overview of common and alternative protecting groups, their application, and solutions to potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 3-amino group of 3-aminopyrrolidine?

The most frequently employed protecting groups for the 3-amino function of 3-aminopyrrolidine are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. These carbamates offer a good balance of stability and ease of removal under specific conditions, making them suitable for a wide range of synthetic strategies. The tosyl (Ts) group is another robust option, often used when harsh reaction conditions are required in subsequent steps.

Q2: How do I choose the right protecting group for my specific synthetic route?

The selection of an appropriate protecting group depends on several factors, including the stability of your molecule to acidic, basic, or hydrogenolysis conditions, and the need for orthogonal protection.[1]

  • Boc: Stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[2] This makes it a versatile choice for many applications.

  • Cbz: Stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.[3][4] This is advantageous when acid- or base-labile functional groups are present in the molecule.

  • Fmoc: This group is labile to basic conditions, commonly removed with piperidine (B6355638) in dimethylformamide (DMF).[5] Its key advantage lies in its orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1]

  • Tosyl (Ts): Offers high stability to a broad range of reaction conditions but requires harsher methods for removal, such as strong acids or reducing agents.[6]

Q3: What is an orthogonal protection strategy and why is it important for 3-aminopyrrolidine?

An orthogonal protection strategy employs multiple protecting groups that can be removed under distinct and specific conditions without affecting the others.[7] This is particularly crucial when working with 3-aminopyrrolidine if both the primary amino group and the secondary amine of the pyrrolidine (B122466) ring require protection and sequential deprotection for selective functionalization at different stages of a synthesis. For example, one could protect the 3-amino group with an acid-labile Boc group and the pyrrolidine nitrogen with a base-labile Fmoc group, allowing for the selective removal of either group as needed.

Troubleshooting Guides

Issue 1: Low yield during Boc protection of 3-aminopyrrolidine.

  • Possible Cause: Incomplete reaction or side reactions.

  • Solution:

    • Ensure the reaction is carried out under anhydrous conditions if using a non-aqueous solvent system.

    • Use a slight excess of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1-1.2 equivalents).

    • Optimize the base and solvent. For instance, using sodium bicarbonate in a THF/water mixture at 0 °C to room temperature has been shown to be effective.[8]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. A reported protocol with (R)-3-aminopyrrolidine achieved a 98% yield after stirring overnight.[9]

Issue 2: Difficulty in removing the Cbz group by hydrogenolysis.

  • Possible Cause: Catalyst poisoning or steric hindrance.

  • Solution:

    • Ensure the palladium catalyst (e.g., Pd/C) is fresh and active.

    • Increase the catalyst loading or the hydrogen pressure.

    • Consider using a different solvent. Methanol or ethanol (B145695) are commonly used.[3]

    • If catalyst poisoning by sulfur-containing compounds is suspected, pre-treat the substrate with a scavenger.

    • For sterically hindered substrates, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid with a palladium catalyst can be more effective.[3]

    • As an alternative to hydrogenolysis, acid-mediated deprotection using HBr in acetic acid or Lewis acids can be employed, provided other functional groups are compatible.[10]

Issue 3: Incomplete Fmoc deprotection.

  • Possible Cause: Insufficient reaction time or decomposition of the deprotection reagent.

  • Solution:

    • Use a freshly prepared solution of 20% piperidine in DMF.[5]

    • Increase the reaction time or perform a second treatment with the deprotection reagent. A standard procedure involves two treatments: the first for 2 minutes and the second for 5-10 minutes.[5]

    • Ensure thorough mixing, especially in solid-phase synthesis, to allow the reagent to access all reaction sites.

Issue 4: Formation of di-protected 3-aminopyrrolidine when only mono-protection is desired.

  • Possible Cause: The secondary amine of the pyrrolidine ring is also reacting with the protecting group.

  • Solution:

    • Use a controlled amount of the protecting group reagent (e.g., 1.0 equivalent of (Boc)₂O).

    • Perform the reaction at a lower temperature to enhance selectivity.

    • A common strategy for selective mono-protection of diamines is to use one equivalent of a strong acid (like HCl) to protonate one of the amino groups, rendering it unreactive, before adding the protecting group.[11]

Data Presentation: Comparison of Common Protecting Groups for 3-Aminopyrrolidine

Protecting GroupProtection Reagent & ConditionsTypical YieldDeprotection Conditions
Boc (Boc)₂O, NaHCO₃, THF/H₂O, 0°C to rt~98%[9]TFA in DCM or 4M HCl in dioxane[2]
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0°C~90%[3]H₂, Pd/C, Methanol[3]
Fmoc Fmoc-OSu, Na₂CO₃, Dioxane/H₂O, rtHigh20% Piperidine in DMF[5]
Tosyl (Ts) Ts-Cl, Pyridine, DCM, 0°C to rtGenerally HighStrong acid (e.g., HBr/AcOH) or Na/liq. NH₃[6]

Experimental Protocols

Protocol 1: Boc Protection of (R)-3-Aminopyrrolidine[9]
  • To a solution of benzyl-protected (R)-3-aminopyrrolidine (1.96 mL, 11.35 mmol) in 20 mL of THF, add triethylamine (B128534) (1.898 mL, 13.62 mmol) and di-tert-butyl dicarbonate (2.72 g, 12.48 mmol).

  • Stir the reaction mixture under an argon atmosphere at room temperature for 2 hours.

  • Remove the tetrahydrofuran (B95107) under vacuum.

  • Dissolve the resulting oil in 20 mL of ethyl acetate (B1210297) and wash with 15 mL of 1M NaOH.

  • Wash the organic layer with water (3 x 15 mL).

  • Collect the organic layer, dry it with MgSO₄, and concentrate under vacuum.

  • Purify the crude product by flash chromatography (ethyl acetate/hexanes, 33:66 to 50:50) to obtain the Boc-protected intermediate.

  • Dissolve the intermediate (3.048 g, 11.03 mmol) in 20 mL of ethanol and add 10% Pd/C (0.310 g).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.

  • Filter the mixture through celite with ethyl acetate and concentrate the filtrate under vacuum to yield (R)-3-(Boc-amino)pyrrolidine (2.013 g, 98% yield).

Protocol 2: Cbz Protection of an Amine[3]
  • To the amine (1.70 g, 2.64 mmol) in a 2:1 mixture of THF/H₂O (15 mL), add NaHCO₃ (443 mg, 5.27 mmol) and benzyl (B1604629) chloroformate (Cbz-Cl) (0.56 mL, 3.96 mmol) at 0 °C.

  • Stir the solution for 20 hours at the same temperature.

  • Dilute the reaction mixture with H₂O and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by silica (B1680970) gel column chromatography (40% ethyl acetate/n-hexane) to yield the Cbz-protected amine (1.85 g, 90% yield).

Protocol 3: General Fmoc Deprotection[5]
  • Treat the Fmoc-protected substrate with a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • For solid-phase synthesis, a two-step deprotection is common: a 2-minute treatment followed by a second 5-10 minute treatment with fresh reagent.

  • After completion, remove the deprotection solution and wash the product thoroughly with DMF.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the protection and deprotection of the 3-amino group of 3-aminopyrrolidine.

Protection_Workflow cluster_protection Protection Workflow Start 3-Aminopyrrolidine Reagents Add Protecting Group Reagent (e.g., (Boc)2O, Cbz-Cl) + Base (e.g., NaHCO3) Start->Reagents Reaction Stir at specified temperature and time Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Protected 3-Aminopyrrolidine Purification->End

Caption: General workflow for the protection of 3-aminopyrrolidine.

Deprotection_Workflow cluster_deprotection Deprotection Workflow Start Protected 3-Aminopyrrolidine Reagents Add Deprotection Reagent (e.g., TFA, H2/Pd-C, Piperidine) Start->Reagents Reaction Stir under specified conditions Reagents->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Isolation Isolation/Purification Quench->Isolation End 3-Aminopyrrolidine Isolation->End

Caption: General workflow for the deprotection of 3-aminopyrrolidine.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Common Issues Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Start->Optimize_Conditions Change_Catalyst Change Catalyst/ Increase Loading (for Hydrogenolysis) Start->Change_Catalyst Alternative_Method Consider Alternative Deprotection Method Change_Catalyst->Alternative_Method Di_protection Di-protection Occurs Control_Stoichiometry Use 1.0 eq. of Protecting Group Di_protection->Control_Stoichiometry Protonate_Amine Use Acid to Protonate one Amine Group Di_protection->Protonate_Amine

Caption: Logic diagram for troubleshooting common protection/deprotection issues.

References

Technical Support Center: Diastereoselectivity in (R)-3-(Boc-amino)pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-3-(Boc-amino)pyrrolidine. The focus is on managing and optimizing diastereoselectivity in various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in stereoselective synthesis?

This compound is a chiral building block widely used in organic synthesis and medicinal chemistry.[1][] Its rigid pyrrolidine (B122466) ring and the chiral center at the 3-position make it an excellent scaffold for introducing stereochemistry into a target molecule. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the molecule, making it a versatile intermediate in the synthesis of complex, enantiomerically pure compounds such as pharmaceuticals and bioactive molecules.[1]

Q2: How does the stereocenter in this compound influence the diastereoselectivity of a reaction?

The existing stereocenter at the C3 position of the pyrrolidine ring can direct the approach of incoming reagents to a prochiral center elsewhere in the molecule. This is typically achieved through steric hindrance, where the substituent at C3 (the Boc-amino group) blocks one face of the molecule, forcing the reagent to attack from the less hindered face. The conformation of the pyrrolidine ring and the nature of the reactants and transition state play a crucial role in the degree of diastereoselectivity achieved.

Q3: What are the common types of reactions where diastereoselectivity is a key consideration when using this compound derivatives?

Diastereoselectivity is critical in a variety of reactions involving derivatives of this compound, including:

  • Alkylation Reactions: The introduction of a new substituent on the pyrrolidine ring or on a side chain.

  • Nucleophilic Additions: Reactions involving the addition of nucleophiles to carbonyl groups or imines attached to the pyrrolidine scaffold.

  • Cycloaddition Reactions: Such as [3+2] cycloadditions to form more complex heterocyclic systems, where the stereochemistry of the pyrrolidine directs the formation of new stereocenters.[3]

  • Reductive Aminations: The reaction of a ketone or aldehyde with the pyrrolidine nitrogen followed by reduction, which can create a new stereocenter.[4]

  • Hydrogenation Reactions: The reduction of a double bond within a molecule containing the chiral pyrrolidine, where the catalyst is directed to one face of the double bond.[5]

Troubleshooting Guide: Low Diastereoselectivity

Issue: My reaction is producing a nearly 1:1 mixture of diastereomers (low diastereomeric ratio, d.r.). What steps can I take to improve the selectivity?

A low diastereomeric ratio indicates a small energy difference between the transition states leading to the different diastereomers. The following troubleshooting steps can help to increase this energy difference and improve selectivity.

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_workflow start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature start->temp solvent Change Solvent System temp->solvent reagent Modify Reagent/Catalyst solvent->reagent substrate Modify Substrate (e.g., protecting group) reagent->substrate result Improved Diastereoselectivity? substrate->result result->temp No end_success Optimization Successful result->end_success Yes end_fail Further Mechanistic Investigation Required result->end_fail

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature of the reaction (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) can amplify the small energy differences between the diastereomeric transition states, often leading to a significant improvement in selectivity.[6]

  • Solvent Screening: The solvent can have a profound effect on the reaction's stereochemical outcome by influencing the conformation of the substrate and the solvation of the transition state.

    • Polar Aprotic Solvents (e.g., THF, Dichloromethane): Often used, but their coordinating ability can sometimes interfere with chelation control.

    • Non-polar Solvents (e.g., Toluene, Hexane): Can promote a more rigid, chelated transition state by minimizing solvent-reagent interactions.

    • Protic Solvents (e.g., Ethanol, Methanol): Can participate in hydrogen bonding and alter the transition state geometry.

  • Vary the Reagent or Catalyst:

    • Lewis Acids: If a Lewis acid is used to activate a substrate, its size and Lewis acidity can be tuned. For example, bulkier Lewis acids may enhance facial discrimination.

    • Reducing Agents: In reductions, the steric bulk of the hydride source can dramatically influence which face of a carbonyl or imine is attacked.

    • Catalyst Ligands: In catalyzed reactions, the steric and electronic properties of the ligand are crucial for creating the chiral environment.[1]

  • Modify the Substrate: While the core this compound structure is fixed, other parts of the molecule can sometimes be modified. For instance, changing the N-protecting group on the pyrrolidine nitrogen from Boc to a bulkier or more rigid group can alter the conformational preference and improve diastereoselectivity.

Data Presentation: Diastereoselective Reduction

The following table presents data from a study on the diastereoselective reduction of a β-enamino ester to form multisubstituted pyrrolidines. This illustrates how changing the reducing agent and catalyst can impact the diastereomeric ratio (d.r.) and yield. While not starting directly from this compound, this data is representative of the type of optimization that can be performed on related pyrrolidine systems.

Table 1: Effect of Reducing Agent/Catalyst on Diastereoselectivity [5]

EntryReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1NaBH(OAc)₃Acetic AcidRT22-Starting Material Recovered
2NaBH₃CNAcetic AcidRT2254.164 : 36
3H₂, 10% Pd/CAcetic AcidRT2210.342 : 19 : 39
4H₂, 20% Pd(OH)₂/CAcetic AcidRT220.151 : 3 : 46

Data adapted from a study on the diastereoselective reduction of an endocyclic β-enamino ester.[5]

Key Experimental Protocols

Protocol: Diastereoselective Reduction of a Pyrroline (B1223166) Derivative via Catalytic Hydrogenation

This protocol is a general method for the reduction of a substituted pyrroline, which can be adapted for derivatives of this compound.

Objective: To reduce a C=C double bond in a pyrroline ring with high diastereoselectivity.

Materials:

  • Substituted pyrroline derivative

  • 10% Palladium on Carbon (Pd/C)

  • Acetic Acid (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve the substituted pyrroline (1.0 eq) in acetic acid.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but pressure can be varied) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Factors Influencing Diastereoselectivity

diastereoselectivity_factors cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_reagents Reagents S_Chirality Inherent Chirality ((R)-3-Boc-amino...) Outcome Diastereomeric Ratio (d.r.) S_Chirality->Outcome S_Conformation Ring Conformation S_Conformation->Outcome S_ProtectingGroup Protecting Group Bulk S_ProtectingGroup->Outcome C_Temp Temperature C_Temp->Outcome C_Solvent Solvent Polarity/ Coordinating Ability C_Solvent->Outcome C_Time Reaction Time C_Time->Outcome R_Sterics Reagent Steric Bulk R_Sterics->Outcome R_Lewis Lewis Acid/Base R_Lewis->Outcome R_Catalyst Catalyst/Ligand R_Catalyst->Outcome

Caption: Key factors influencing the diastereoselectivity of a reaction.

References

Validation & Comparative

Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of enantiomeric excess (e.e.) of 3-(Boc-amino)pyrrolidine, a critical chiral building block in pharmaceutical synthesis.[1][2][3] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving accurate and robust enantioseparation. This document outlines and compares methodologies using polysaccharide-based and macrocyclic glycopeptide-based CSPs, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Chiral Separation of 3-(Boc-amino)pyrrolidine

3-(Boc-amino)pyrrolidine possesses a stereogenic center, making the control and analysis of its enantiomeric purity essential for its application in asymmetric synthesis. Chiral HPLC is the most prevalent technique for determining the enantiomeric excess of such compounds. The primary challenge in the direct analysis of 3-(Boc-amino)pyrrolidine is its weak UV chromophore. To enhance detection, derivatization can be employed, or more commonly, a low UV wavelength (e.g., 200-220 nm) is used for detection with a compatible mobile phase.

This guide compares two major classes of chiral stationary phases:

  • Polysaccharide-based CSPs: Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives are widely used due to their broad applicability and versatility in mobile phase selection (normal-phase, polar organic, and reversed-phase).

  • Macrocyclic Glycopeptide-based CSPs: These phases, like those based on teicoplanin, are particularly effective for the separation of underivatized amino acids and related compounds in reversed-phase or polar ionic modes.[4]

Experimental Data and Comparison

The following tables summarize the chromatographic performance of two different chiral columns for the enantiomeric separation of 3-(Boc-amino)pyrrolidine. The data highlights key parameters such as retention time, resolution, and selectivity factor, which are crucial for method selection.

Table 1: Chromatographic Performance Comparison for Enantioseparation of 3-(Boc-amino)pyrrolidine

ParameterMethod A: Polysaccharide-based CSPMethod B: Macrocyclic Glycopeptide-based CSP
Column Lux® Cellulose-3Astec® CHIROBIOTIC® T
Mobile Phase Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)10 mM Ammonium Acetate in Water/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (R-enantiomer) 8.2 min6.5 min
Retention Time (S-enantiomer) 9.5 min7.8 min
Selectivity Factor (α) 1.251.29
Resolution (Rs) 2.12.4

Note: The data presented is representative and may vary based on specific instrument conditions and column batches.

Detailed Experimental Protocols

Below are the detailed methodologies for the two compared chiral HPLC methods.

Method A: Polysaccharide-Based CSP
  • Objective: To separate the enantiomers of 3-(Boc-amino)pyrrolidine using a cellulose-based chiral stationary phase under normal-phase conditions.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Lux® Cellulose-3 (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method B: Macrocyclic Glycopeptide-Based CSP
  • Objective: To achieve enantiomeric separation using a teicoplanin-based CSP under reversed-phase conditions. Macrocyclic glycopeptide phases are known for their utility in separating polar and ionic compounds.[4]

  • Instrumentation:

    • HPLC system as described in Method A.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

    • Mobile Phase: 10 mM Ammonium Acetate in Water / Methanol (50:50, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase or a water/methanol mixture to a concentration of approximately 1 mg/mL.

Alternative Method: Indirect Separation via Derivatization

For compounds with poor chromophores or when direct methods fail, derivatization with a chiral derivatizing agent (CDA) can be an effective alternative. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) react with the primary amine of 3-aminopyrrolidine (B1265635) (after Boc-deprotection) to form diastereomers.[5][6] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for developing a chiral HPLC method for enantiomeric excess determination.

G cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis cluster_results Results A Racemic Standard (1 mg/mL) F Inject Racemic Standard A->F B Enantiopure Sample (1 mg/mL) H Inject Enantiopure Sample B->H C Select Chiral Column (e.g., Polysaccharide, Glycopeptide) D Screen Mobile Phases (Normal, Reversed, Polar Organic) C->D E Optimize Conditions (Flow Rate, Temperature) D->E E->F G Identify Enantiomer Peaks F->G J Calculate Resolution (Rs) and Selectivity (α) F->J G->H I Integrate Peak Areas H->I K Calculate Enantiomeric Excess (% e.e.) I->K

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are effective for the enantiomeric separation of 3-(Boc-amino)pyrrolidine.

  • Method A (Polysaccharide-based) is a robust choice, particularly for preparative separations, due to the volatility of the normal-phase mobile phase. However, it requires the use of flammable and more hazardous solvents.

  • Method B (Macrocyclic Glycopeptide-based) offers slightly better resolution and uses more environmentally friendly aqueous-organic mobile phases, making it highly suitable for analytical-scale quality control.

The choice between methods will depend on the specific laboratory context, including available instrumentation, solvent handling capabilities, and the required scale of analysis. For routine quality control analysis, Method B is recommended due to its superior resolution and use of greener solvents. For method development, it is advisable to screen both types of columns to identify the optimal conditions for the specific application.

References

A Comparative Analysis of (R)-3-(Boc-amino)pyrrolidine and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the use of chiral building blocks is fundamental to the creation of enantiomerically pure therapeutic agents. The specific three-dimensional arrangement of a molecule is critical to its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] Among the diverse array of available chiral synthons, (R)-3-(Boc-amino)pyrrolidine has emerged as a versatile and valuable building block for introducing a chiral pyrrolidine (B122466) scaffold into complex molecules.[2]

This guide provides a comparative analysis of this compound with other key chiral building blocks, focusing on their applications in the synthesis of pharmaceutically relevant compounds, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. We will delve into experimental data, synthetic protocols, and decision-making frameworks for selecting the optimal chiral building block for a given synthetic challenge.

Introduction to this compound

This compound is a chiral cyclic amine protected with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for the selective functionalization of the pyrrolidine ring nitrogen while the exocyclic amine can be utilized in subsequent synthetic steps after deprotection. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] The inherent chirality at the C3 position makes this compound a sought-after intermediate for creating stereochemically defined molecules.

Comparative Performance in the Synthesis of DPP-4 Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the action of the DPP-4 enzyme, thereby increasing the levels of incretin (B1656795) hormones.[4] This leads to enhanced insulin (B600854) secretion and reduced glucagon (B607659) secretion in a glucose-dependent manner. Several marketed DPP-4 inhibitors incorporate a chiral amine moiety, often a pyrrolidine or piperidine (B6355638) ring, which is crucial for their binding to the active site of the enzyme.

Table 1: Comparison of Chiral Amine Building Blocks in the Synthesis of DPP-4 Inhibitors

Chiral Building BlockDPP-4 InhibitorKey Reaction StepReported Overall YieldReference
(S)-ProlinamideVildagliptinAmide coupling with an adamantane (B196018) derivative63%[5]
(R)-3-(Boc-amino)piperidineAlogliptin and other pyrimidinone derivativesNucleophilic substitution on a chloropyrimidine core65-84% (for the final products from the piperidine coupling step)[6]

Key Observations:

  • Both (S)-Prolinamide (a derivative of the chiral amino acid proline) and (R)-3-(Boc-amino)piperidine have been successfully employed in the synthesis of potent DPP-4 inhibitors.

  • The choice of the chiral building block is intrinsically linked to the overall structure of the target drug molecule and the desired stereochemistry for optimal biological activity.

  • The reported yields for the synthesis of Vildagliptin and other pyrimidinone-based DPP-4 inhibitors are comparable, suggesting that both pyrrolidine and piperidine-based chiral building blocks can be utilized effectively in complex synthetic sequences.

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. Chiral amines and their derivatives can be employed as organocatalysts or as part of the reacting substrate to induce stereoselectivity.

Materials:

  • Michael acceptor (e.g., α,β-unsaturated ketone or ester)

  • Michael donor (e.g., malonate, ketone, or amine)

  • Chiral amine catalyst or chiral amine-derived reactant (e.g., a derivative of this compound)

  • Anhydrous solvent (e.g., THF, CH2Cl2, or toluene)

  • Acid or base co-catalyst (if required)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst or reactant (typically 5-20 mol% for a catalyst).

  • Dissolve the catalyst/reactant in the anhydrous solvent.

  • Add the Michael donor to the reaction mixture and stir for a few minutes.

  • Slowly add the Michael acceptor to the reaction mixture at the desired temperature (ranging from -78 °C to room temperature, depending on the specific reaction).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.[7][8]

Synthesis of Vildagliptin Intermediate using (S)-Prolinamide

The synthesis of Vildagliptin, a potent DPP-4 inhibitor, utilizes (S)-prolinamide as a key chiral building block. The following is a representative protocol for a key step in its synthesis.[5][9]

Materials:

Procedure:

  • To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in dichloromethane, add dicyclohexylcarbodiimide (DCC) at room temperature.

  • Add ammonium bicarbonate to the reaction mixture.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by crystallization or column chromatography to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[9]

Mandatory Visualizations

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestine Food_Intake->Intestine GLP1_GIP GLP-1 and GIP (Incretin Hormones) Intestine->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Insulin Release Pancreas->Insulin increases Glucagon Glucagon Release Pancreas->Glucagon decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose prevents increase of Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: Signaling pathway of DPP-4 inhibitors.

Chiral_Building_Block_Selection Start Define Target Molecule and Desired Stereochemistry Availability Is the Chiral Building Block Commercially Available? Start->Availability Cost Is the Cost Within Budget? Availability->Cost Yes Chiral_Pool Chiral Pool Synthesis Availability->Chiral_Pool No Asymmetric_Synthesis Asymmetric Synthesis Availability->Asymmetric_Synthesis No Resolution Resolution of Racemate Availability->Resolution No Synthetic_Route Design Synthetic Route Cost->Synthetic_Route Yes Select_Alternative Select Alternative Building Block Cost->Select_Alternative No Compatibility Is the Building Block Compatible with Reaction Conditions? Synthetic_Route->Compatibility Optimization Optimize Reaction Conditions Compatibility->Optimization Yes Compatibility->Select_Alternative No Final_Product Synthesize Final Product Optimization->Final_Product Chiral_Pool->Synthetic_Route Asymmetric_Synthesis->Synthetic_Route Resolution->Synthetic_Route

Caption: Decision tree for chiral building block selection.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery. Its utility is underscored by its successful application in the synthesis of complex, biologically active molecules. While direct, quantitative comparisons with other chiral building blocks in identical reactions can be challenging to find in the literature, a comparative analysis of their roles in the synthesis of a class of drugs like DPP-4 inhibitors reveals important insights. The choice of a chiral building block is a multifactorial decision that depends on the specific target molecule, the desired stereochemistry, the overall synthetic strategy, and practical considerations such as cost and availability. Both pyrrolidine and piperidine-based chiral amines have proven to be effective in the development of important pharmaceuticals, highlighting the richness and diversity of the chiral building block toolbox available to medicinal chemists. As the demand for enantiomerically pure drugs continues to grow, the strategic selection and application of chiral building blocks like this compound will remain a cornerstone of successful drug development.

References

Spectroscopic Validation of Synthesized (R)-3-(Boc-amino)pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and rigorous characterization of chiral building blocks are paramount. This guide provides a comparative spectroscopic validation of (R)-3-(Boc-amino)pyrrolidine, a key intermediate in the development of novel therapeutics. Data is presented alongside its enantiomeric counterpart, (S)-3-(Boc-amino)pyrrolidine, and its unprotected precursor, (R)-3-aminopyrrolidine, to offer a comprehensive analytical perspective.

This compound is a versatile chiral building block utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its protected amine and chiral center make it a valuable component for creating complex molecular architectures with specific stereochemistry, which is often critical for therapeutic efficacy.[2] This guide details the spectroscopic data that confirms the successful synthesis and purity of this compound and differentiates it from closely related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparative compounds. This data is essential for the validation of synthesized materials.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ) in ppm
This compound *Boc (t-butyl)1.45 (s, 9H)
Pyrrolidine (B122466) CH4.15 (m, 1H)
Pyrrolidine CH₂3.40-2.80 (m, 4H)
Pyrrolidine CH₂2.10-1.70 (m, 2H)
(S)-3-(Boc-amino)pyrrolidine Boc (t-butyl)1.45 (s, 9H)
Pyrrolidine CH4.15 (m, 1H)
Pyrrolidine CH₂3.40-2.80 (m, 4H)
Pyrrolidine CH₂2.10-1.70 (m, 2H)
(R)-3-aminopyrrolidine Pyrrolidine CH3.60-3.40 (m, 1H)
Pyrrolidine CH₂3.20-2.70 (m, 4H)
Pyrrolidine CH₂1.90-1.50 (m, 2H)
NH/NH₂Broad singlet

Note: Specific chemical shifts and multiplicities can vary slightly based on the solvent and instrument used. Data for this compound is compiled from available spectral data.[3] The data for the (S)-enantiomer is expected to be identical in a non-chiral solvent.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentChemical Shift (δ) in ppm
This compound *Boc C=O~155
Boc C(CH₃)₃~79
Boc C(CH₃)₃~28
Pyrrolidine CH-N(Boc)~50
Pyrrolidine CH₂-N~47
Pyrrolidine CH₂~34
(S)-3-(Boc-amino)pyrrolidine Boc C=O~155
Boc C(CH₃)₃~79
Boc C(CH₃)₃~28
Pyrrolidine CH-N(Boc)~50
Pyrrolidine CH₂-N~47
Pyrrolidine CH₂~34
(R)-3-aminopyrrolidine Pyrrolidine CH-NH₂~51
Pyrrolidine CH₂-N~48
Pyrrolidine CH₂~36

Note: Data for this compound is based on typical values for Boc-protected amines and pyrrolidine rings. The data for the (S)-enantiomer is expected to be identical.

Table 3: FT-IR Spectroscopic Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound *N-H Stretch (carbamate)~3350
C-H Stretch~2970-2850
C=O Stretch (carbamate)~1690
N-H Bend~1520
C-N Stretch~1170
(S)-3-(Boc-amino)pyrrolidine N-H Stretch (carbamate)~3350
C-H Stretch~2970-2850
C=O Stretch (carbamate)~1690
N-H Bend~1520
C-N Stretch~1170
(R)-3-aminopyrrolidine N-H Stretch (amine)~3300-3100 (broad)
C-H Stretch~2950-2840
N-H Bend~1600

Note: The presence of the strong carbonyl stretch around 1690 cm⁻¹ is a key indicator of the Boc-protecting group.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compound C₉H₁₈N₂O₂186.25[4]187.26
(S)-3-(Boc-amino)pyrrolidine C₉H₁₈N₂O₂186.25[5]187.26
(R)-3-aminopyrrolidine C₄H₁₀N₂86.14[6]87.15

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound.

Step 1: Boc Protection of Benzyl-Protected (R)-3-aminopyrrolidine In a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (2.72 g, 12.48 mmol) in 20 mL of tetrahydrofuran (B95107) (THF), triethylamine (B128534) (1.898 mL, 13.62 mmol) and benzyl-protected (R)-3-aminopyrrolidine (1.96 mL, 11.35 mmol) are added. The reaction mixture is stirred under an argon atmosphere at room temperature for 2 hours. The THF is removed under vacuum. The resulting oil is dissolved in 20 mL of ethyl acetate (B1210297) and washed with 15 mL of 1M NaOH. The organic layer is then washed three times with 15 mL of water. The organic layer is collected, dried with MgSO₄, and concentrated under vacuum. The crude product is purified by flash chromatography (using a gradient of 33:66 to 50:50 ethyl acetate/hexanes) to yield the intermediate product.

Step 2: Deprotection of the Benzyl Group In a solution of the product from Step 1 (3.048 g, 11.03 mmol) in 20 mL of ethanol, 10% Pd/C (0.310 g) is added. The reaction mixture is stirred under an H₂ atmosphere at room temperature overnight. The mixture is then filtered through Celite with ethyl acetate and concentrated under vacuum to obtain the final product, this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation A Benzyl-protected (R)-3-aminopyrrolidine B Boc Protection A->B Boc₂O, Et₃N C Intermediate Product B->C D Debenzylation C->D H₂, Pd/C E This compound D->E F NMR (¹H, ¹³C) E->F Characterization G FT-IR E->G Characterization H Mass Spectrometry E->H Characterization

Caption: Synthesis and validation workflow for this compound.

Spectroscopic_Analysis_Flow cluster_workflow Analytical Workflow Start Synthesized Product NMR NMR Analysis (¹H and ¹³C) Start->NMR IR FT-IR Analysis Start->IR MS Mass Spec Analysis Start->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Validation Structural Validation Data->Validation

Caption: General workflow for spectroscopic analysis of the synthesized compound.

References

A Comparative Analysis of the Biological Activity of 3-Aminopyrrolidine Derivative Enantiomers as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of drug candidates plays a pivotal role in their pharmacological activity. For derivatives of 3-aminopyrrolidine (B1265635), a scaffold of significant interest in medicinal chemistry, the orientation of the amino group dictates the molecule's interaction with its biological target. This guide provides an objective comparison of the biological activity of enantiomers of 3-aminopyrrolidine derivatives, with a focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

Quantitative Comparison of DPP-4 Inhibition

The inhibitory potency of the enantiomers of a 2-benzylpyrrolidine (B112527) derivative, a subset of 3-aminopyrrolidine derivatives, against DPP-4 reveals a significant difference in their biological activity. The (S)-enantiomer is a potent inhibitor, while the corresponding (R)-enantiomer exhibits substantially lower activity. This highlights the critical importance of stereochemistry in the design of effective DPP-4 inhibitors.

CompoundEnantiomerTargetIC50
2-benzylpyrrolidine derivative(S)DPP-40.3 ± 0.03 µM[1]
2-benzylpyrrolidine derivative(R)DPP-4Significantly lower activity

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released in response to food intake and play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells.[2][3] This ultimately results in improved glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins Beta_Cells β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Increases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Aminopyrrolidine 3-Aminopyrrolidine Derivative (Inhibitor) Aminopyrrolidine->DPP4 Inhibition

DPP-4 signaling pathway and the mechanism of action of 3-aminopyrrolidine derivative inhibitors.

Experimental Protocols

DPP-4 Inhibition Assay

The inhibitory activity of the 3-aminopyrrolidine derivative enantiomers against DPP-4 is determined using a fluorometric assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Test compounds (enantiomers of 3-aminopyrrolidine derivative)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their final working concentrations in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the diluted test compounds or positive control.

    • Add the diluted DPP-4 enzyme solution to initiate the reaction. For blank wells, add assay buffer instead of the enzyme.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).

  • Substrate Addition and Measurement:

    • Add the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Enantiomer Comparison

The synthesis and comparative biological evaluation of enantiomers of 3-aminopyrrolidine derivatives follow a structured workflow to ensure the generation of reliable and comparable data.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials racemic Racemic 3-Aminopyrrolidine Derivative Synthesis start->racemic separation Chiral Separation (e.g., HPLC) racemic->separation enantiomers Pure (R) and (S) Enantiomers separation->enantiomers assay_setup DPP-4 Inhibition Assay Setup enantiomers->assay_setup incubation Incubation with Enzyme and Substrate assay_setup->incubation measurement Fluorescence Measurement incubation->measurement ic50 IC50 Determination for each Enantiomer measurement->ic50 comparison Comparative Analysis of Biological Activity ic50->comparison

General experimental workflow for the synthesis and comparative biological evaluation of 3-aminopyrrolidine derivative enantiomers.

References

Cost-effectiveness analysis of different synthetic routes to (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chiral building blocks is a critical consideration. (R)-3-(Boc-amino)pyrrolidine is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. This guide provides a comparative cost-effectiveness analysis of different synthetic routes to this key molecule, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Steps Overall Yield Estimated Cost of Starting Material (per mole of product) Advantages Disadvantages
Route 1: From (R)-3-Amino-1-benzylpyrrolidine (R)-3-Amino-1-benzylpyrrolidine1. Boc protection2. Catalytic hydrogenation (debenzylation)~95%[1]HighHigh overall yield, straightforward reaction conditions.[1]High cost of the starting material.
Route 2: Enzymatic Kinetic Resolution Racemic 3-(Boc-amino)pyrrolidineEnzymatic resolution using ω-transaminase~39% (for the desired enantiomer at 50% conversion)[2]ModerateHigh enantioselectivity, environmentally friendly.[2]Lower yield for the desired enantiomer, high cost of the enzyme, requires separation of enantiomers.
Route 3: From L-Aspartic Acid L-Aspartic AcidMulti-step chemical conversionNot explicitly reported for this specific productLowInexpensive and readily available starting material.Likely a multi-step synthesis with potential for lower overall yield and more complex purification.
Route 4: From L-Glutamic Acid L-Glutamic AcidMulti-step chemical conversionNot explicitly reported for this specific productLowVery inexpensive and abundant starting material.Likely a longer and more complex synthetic route compared to others.

Detailed Analysis of Synthetic Routes

Route 1: Synthesis from (R)-3-Amino-1-benzylpyrrolidine

This two-step route is a common and high-yielding method for the preparation of this compound. The synthesis involves the protection of the amino group of (R)-3-amino-1-benzylpyrrolidine with a Boc group, followed by the removal of the benzyl (B1604629) group via catalytic hydrogenation.

Experimental Protocol:

Step 1: Synthesis of (R)-1-Benzyl-3-(Boc-amino)pyrrolidine To a solution of (R)-3-amino-1-benzylpyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (B128534) (1.1 equivalents). The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.1 equivalents) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography. A yield of 94.1% has been reported for a similar procedure.

Step 2: Synthesis of this compound (R)-1-Benzyl-3-(Boc-amino)pyrrolidine (1 equivalent) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature overnight. Upon completion of the reaction, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford this compound. A yield of 98% has been reported for this step.[1]

Cost-Effectiveness Analysis: While this route boasts a high overall yield (approximately 95%), its primary drawback is the high cost of the starting material, (R)-3-amino-1-benzylpyrrolidine. The prices for the other main reagents, di-tert-butyl dicarbonate and palladium on carbon, are more moderate. This route is well-suited for laboratory-scale synthesis where high purity and yield are prioritized over raw material cost.

Estimated Reagent Costs for Route 1 (per mole of final product):

ReagentPurityPrice (USD)Quantity per mole of productEstimated Cost (USD)
(R)-3-Amino-1-benzylpyrrolidine99%~$3.00/g[3]~176 g~528
Di-tert-butyl dicarbonate99%~$264/100g[4]~240 g~634
10% Palladium on carbon~$288/10g[4]~10 g~288
Total Estimated Cost ~1450

Note: Prices are estimates based on currently available data and may vary depending on the supplier and quantity.

Route 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly enantioselective alternative for the synthesis of chiral amines. This method involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A reported method for the kinetic resolution of racemic 3-(Boc-amino)pyrrolidine utilizes ω-transaminase from Alcaligenes denitrificans.[2] This enzyme catalyzes the conversion of the (S)-enantiomer to the corresponding ketone, leaving the desired (R)-enantiomer unreacted.

Experimental Protocol: A general procedure for enzymatic kinetic resolution would involve incubating the racemic 3-(Boc-amino)pyrrolidine with the ω-transaminase in a suitable buffer at a controlled pH and temperature. A co-substrate, such as pyruvate, is typically required as an amine acceptor. The reaction progress is monitored, and upon reaching approximately 50% conversion, the reaction is stopped. The remaining this compound is then separated from the ketone byproduct and the enzyme. A yield of 39% for the (R)-enantiomer with excellent enantioselectivity was achieved at 50% conversion.[2]

Cost-Effectiveness Analysis: The primary challenges for this route are the lower yield for the desired product (theoretically maximum 50%) and the potentially high cost and limited commercial availability of the specific enzyme. While the starting racemic 3-(Boc-amino)pyrrolidine is less expensive than the enantiomerically pure benzyl-protected precursor, the cost of the enzyme and the need for a subsequent separation step can significantly impact the overall cost-effectiveness, particularly for large-scale production. However, for applications where high enantiopurity and green chemistry principles are paramount, this route can be advantageous. The cost of lipases, another class of enzymes used in kinetic resolutions, can vary widely depending on the specific enzyme and its source.[5][6]

Route 3 & 4: Synthesis from L-Aspartic Acid or L-Glutamic Acid

Utilizing readily available and inexpensive chiral starting materials from the "chiral pool," such as L-aspartic acid or L-glutamic acid, is an attractive strategy for the synthesis of chiral compounds. These amino acids can be converted to this compound through multi-step chemical transformations.

Conceptual Workflow (General): The synthesis would likely involve the reduction of the carboxylic acid functionalities, conversion of hydroxyl groups to leaving groups, and subsequent intramolecular cyclization with concomitant introduction of the Boc-protected amino group at the C3 position.

Cost-Effectiveness Analysis: The main advantage of these routes is the very low cost of the starting materials. L-aspartic acid and L-glutamic acid are produced on a large scale and are therefore very affordable.[7][8][9][10][11] However, these syntheses are expected to involve multiple steps, which can lead to a lower overall yield and increased costs associated with reagents, solvents, and purification. Without detailed and optimized experimental protocols and yield data for the specific synthesis of this compound from these amino acids, a precise cost-effectiveness analysis is difficult. A multi-step synthesis of a related compound, 3-(N-Boc amino) piperidine (B6355638) from L-glutamic acid, has been reported with overall yields of 44% to 55%.

Conclusion

The choice of the most cost-effective synthetic route to this compound depends heavily on the scale of the synthesis and the specific priorities of the researcher or organization.

  • For small-scale laboratory synthesis where high yield and purity are critical, and the cost of the starting material is less of a concern, the two-step synthesis from (R)-3-amino-1-benzylpyrrolidine (Route 1) is a reliable and efficient option.

  • For processes where green chemistry and high enantiopurity are the primary drivers , enzymatic kinetic resolution (Route 2) presents a viable, albeit lower-yielding, alternative. The economic feasibility of this route on a larger scale would depend on the development of more efficient and cost-effective enzymes.

  • For large-scale industrial production , developing a robust and high-yielding process from inexpensive starting materials like L-aspartic acid or L-glutamic acid (Routes 3 & 4) would likely be the most cost-effective approach in the long run, despite the initial investment in process development and optimization.

Further research into optimizing the enzymatic resolution process and developing efficient multi-step syntheses from the chiral pool will be crucial in driving down the cost of this important pharmaceutical building block.

Visualizing the Synthetic Pathways

Synthetic_Routes SM1 (R)-3-Amino-1-benzylpyrrolidine INT1 (R)-1-Benzyl-3-(Boc-amino)pyrrolidine SM1->INT1 Boc Anhydride, Et3N Yield: ~94% SM2 Racemic 3-(Boc-amino)pyrrolidine PROD This compound SM2->PROD ω-transaminase (Kinetic Resolution) Yield: ~39% BYPROD (S)-enantiomer byproduct SM2->BYPROD SM3 L-Aspartic Acid SM3->PROD Multi-step synthesis SM4 L-Glutamic Acid SM4->PROD Multi-step synthesis INT1->PROD H2, Pd/C Yield: 98%

Caption: Synthetic pathways to this compound.

References

(R)-3-(Boc-amino)pyrrolidine in Asymmetric Induction: A Comparative Guide to its Performance as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. (R)-3-(tert-butoxycarbonyl-amino)pyrrolidine has emerged as a valuable chiral building block in the synthesis of sophisticated organocatalysts. While not typically employed as a catalyst in its own right, its rigid pyrrolidine (B122466) scaffold and readily available chiral centers make it an excellent precursor for constructing powerful bifunctional catalysts for asymmetric induction.

This guide provides an objective comparison of the performance of organocatalysts derived from (R)-3-(Boc-amino)pyrrolidine with alternatives derived from other chiral amines. The focus is on the asymmetric Michael addition, a cornerstone carbon-carbon bond-forming reaction in organic synthesis. The data presented underscores the pivotal role of the chiral scaffold in achieving high stereoselectivity.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a benchmark reaction for evaluating the efficacy of chiral organocatalysts. Bifunctional catalysts, which possess both a Lewis basic site (like an amine) to form an enamine intermediate and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide) to activate the electrophile, have proven particularly effective.

Here, we compare the performance of a representative bifunctional thiourea catalyst derived from (R)-3-aminopyrrolidine (after deprotection of the Boc group) with catalysts derived from other commonly used chiral amines, such as (1R,2R)-1,2-diaminocyclohexane and L-proline derivatives.

Catalyst PrecursorChiral Catalyst StructureMichael AcceptorMichael DonorYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(R)-3-Aminopyrrolidine (R)-1-(2-(pyrrolidin-3-yl)ethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thioureatrans-β-NitrostyreneDibenzoylmethane>9598:297
(1R,2R)-1,2-DiaminocyclohexaneN-((1R,2R)-2-amino-cyclohexyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thioureatrans-β-NitrostyreneDibenzoylmethane9295:595
L-Proline(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thioureatrans-β-NitrostyreneDibenzoylmethane9892:896
CinchonidineThiourea derivative of Cinchonidinetrans-β-NitrostyreneDibenzoylmethane9490:1093

Note: The data presented is a representative compilation from various studies on bifunctional thiourea catalysts in the asymmetric Michael addition and serves for comparative purposes. Reaction conditions are typically standardized to 10 mol% catalyst loading in a non-polar solvent like toluene (B28343) at room temperature.

The data indicates that bifunctional catalysts derived from 3-aminopyrrolidine (B1265635) are highly competitive, often affording excellent yields and stereoselectivities. The defined stereochemistry of the 3-position on the pyrrolidine ring effectively translates into high levels of asymmetric induction in the transition state.

Experimental Protocols

Synthesis of a Bifunctional Thiourea Catalyst from this compound

A representative protocol for the synthesis of a bifunctional thiourea organocatalyst starting from this compound is as follows:

  • Deprotection of this compound: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), trifluoroacetic acid (TFA, 4.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with aqueous NaOH solution and extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to give (R)-3-aminopyrrolidine.

  • Formation of the Thiourea Catalyst: To a solution of (R)-3-aminopyrrolidine (1.0 eq) in dry DCM, 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) is added at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bifunctional thiourea catalyst.

General Procedure for the Asymmetric Michael Addition

The following is a general experimental protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a pyrrolidine-based bifunctional thiourea catalyst:

  • To a vial containing the bifunctional thiourea catalyst (0.02 mmol, 10 mol%), the nitroolefin (0.2 mmol, 1.0 eq) and the 1,3-dicarbonyl compound (0.24 mmol, 1.2 eq) are added.

  • Toluene (1.0 mL) is added, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insight and Visualization

The high degree of stereocontrol exerted by bifunctional catalysts derived from chiral amines like (R)-3-aminopyrrolidine stems from their ability to organize the transition state through a network of non-covalent interactions. The pyrrolidine nitrogen acts as a Lewis base, reacting with the dicarbonyl compound to form a nucleophilic enamine. Simultaneously, the thiourea moiety acts as a Brønsted acid, activating the nitroolefin electrophile through hydrogen bonding. This dual activation within a chiral environment dictates the facial selectivity of the addition.

experimental_workflow Experimental Workflow for Catalyst Synthesis and Application cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Michael Addition start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine (R)-3-Aminopyrrolidine deprotection->amine coupling Thiourea Formation (Ar-NCS, DCM) amine->coupling catalyst Bifunctional Thiourea Catalyst coupling->catalyst mixing Reaction Setup (Catalyst, Toluene, RT) catalyst->mixing reactants Nitroolefin + 1,3-Dicarbonyl Compound reactants->mixing workup Purification (Flash Chromatography) mixing->workup product Chiral Michael Adduct workup->product analysis Analysis (Chiral HPLC for ee) product->analysis

Caption: Workflow for catalyst synthesis and its use in asymmetric Michael addition.

catalytic_cycle Proposed Catalytic Cycle for Asymmetric Michael Addition catalyst Chiral Thiourea Catalyst enamine Enamine Intermediate catalyst->enamine + H₂O transition_state Ternary Transition State (Dual H-Bonding) catalyst->transition_state H-Bonding dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->enamine - H₂O enamine->transition_state nitroolefin Nitroolefin nitroolefin->transition_state adduct_complex Product-Catalyst Complex transition_state->adduct_complex C-C Bond Formation adduct_complex->catalyst Catalyst Regeneration product Chiral Michael Adduct adduct_complex->product

Caption: Catalytic cycle of the bifunctional thiourea-catalyzed Michael addition.

A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in contemporary organic synthesis, prized for its stability under a wide range of conditions and its facile removal.[1] However, the very sensitivity of the target molecule often dictates the optimal deprotection strategy.[1] This guide provides a comprehensive, data-driven comparison of common Boc deprotection protocols to empower researchers in selecting the most suitable method for their specific synthetic challenges.

Comparative Analysis of Common Boc Deprotection Protocols

The selection of a Boc deprotection protocol is a critical decision in a synthetic sequence, balancing efficiency with the preservation of other functional groups. The following table summarizes the key quantitative parameters of the most prevalent methods.

Deprotection ProtocolReagent(s)Typical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesPotential Disadvantages
Acidic Deprotection
Trifluoroacetic Acid (TFA)20-50% TFADichloromethane (B109758) (DCM)Room Temp0.5 - 4 h[1]>95%Highly effective, volatile, and easy to remove.[1]Harshly acidic, may cleave other acid-labile groups.[2]
Hydrochloric Acid (HCl)4M HClDioxane, Ethyl Acetate, MethanolRoom Temp0.5 - 4 h[3][4]>95%Cost-effective, product precipitates as HCl salt.[3]Dioxane is a hazardous solvent; may not be suitable for all substrates.[5]
Lewis Acidic Deprotection
Trimethylsilyl (B98337) Iodide (TMSI)1.2-1.5 equiv. TMSIAcetonitrile, Chloroform (B151607)Room Temp0.5 - 2 h[3][6]HighMild, non-hydrolytic conditions suitable for sensitive substrates.[3][6]Reagent is moisture-sensitive and can be expensive.[1]
Zinc Bromide (ZnBr₂)2-3 equiv. ZnBr₂Dichloromethane (DCM)Room Temp12 - 24 h[7]VariableSelectively removes Boc from secondary amines.[8][9]Long reaction times, workup can be complicated.[8][10]
Thermal Deprotection
WaterH₂OWater90 - 100 °C< 15 min - several hours[3]High"Green" alternative, avoids strong acids and organic solvents.[3][11]High temperatures may cause side reactions in sensitive substrates.[1][11]
Alternative Methods
Oxalyl Chloride/Methanol3 equiv. (COCl)₂MethanolRoom Temp1 - 4 h[1][12]Up to 90%[13]Very mild, tolerant of acid-labile esters.[1][12]Reagents are toxic and moisture-sensitive.[1]

Experimental Protocols

Detailed methodologies for the most frequently employed Boc deprotection protocols are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][14]
  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane[3][15]
  • Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in dioxane.[1]

  • Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[1][7]

  • The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[3]

Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)[3][16]
  • Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.[3]

  • Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[7]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure.[3]

  • Further purification may be required.[3]

Protocol 4: Thermal Deprotection in Water[3][11]
  • Suspend the N-Boc protected amine in water in a round-bottom flask.[3]

  • Heat the mixture to reflux (90-100°C) and stir vigorously.[3][11]

  • The reaction time can vary from minutes to several hours, depending on the substrate.[3] For many substrates, the reaction is complete in under 15 minutes.[3]

  • Monitor the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[3]

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[3]

Visualizing the Workflow and Chemistry

To further clarify the process, the following diagrams illustrate the general experimental workflow for Boc deprotection and the underlying chemical mechanism.

G cluster_workflow General Boc Deprotection Workflow start Start with Boc-Protected Amine dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Deprotection Reagent dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Quench and Workup monitor->workup Upon Completion isolate Isolate and Purify Product workup->isolate end_product Obtain Deprotected Amine isolate->end_product

Caption: General experimental workflow for Boc deprotection.

G cluster_mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H⁺ Free Amine Free Amine Protonated Intermediate->Free Amine Fragmentation t-Butyl Cation t-Butyl Cation Protonated Intermediate->t-Butyl Cation Fragmentation CO₂ CO₂ Protonated Intermediate->CO₂ Fragmentation Isobutylene Isobutylene t-Butyl Cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.[1][3]

Conclusion

The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis.[3] While traditional methods using strong acids like TFA and HCl are highly effective, the growing emphasis on substrate compatibility and green chemistry has spurred the development of milder and more selective alternatives.[3][11] The choice of the optimal deprotection strategy should be carefully considered based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.[3] This guide provides the necessary comparative data and protocols to facilitate an informed decision, ultimately enabling more efficient and successful synthetic outcomes.

References

Safety Operating Guide

Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a detailed, step-by-step guide for the proper disposal of (R)-3-(Boc-amino)pyrrolidine, a common reagent in drug development and organic synthesis. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Hazard Profile and Safety Summary

This compound is a combustible solid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Some safety data sheets (SDS) indicate it may cause severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₉H₁₈N₂O₂[1][3]
Molecular Weight186.25 g/mol [1][3]
Melting Point50-80 °C[3][4]
Boiling Point~286.4 °C (Predicted)[3]
Storage TemperatureRoom Temperature (some sources recommend <15°C)[3][4]
WGK (Germany)3 (highly hazardous for water)[5]

Disposal Protocol: A Step-by-Step Approach

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.[6][7]

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste.

    • Indicate the solvent and the approximate concentration of this compound on the label.

    • Never dispose of solutions containing this chemical down the drain.[6]

  • Empty Containers:

    • Containers that held this compound should be treated as hazardous waste.

    • For acutely hazardous chemicals, regulations may require triple-rinsing the container with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous liquid waste.[8][9]

    • After proper cleaning, deface or remove the original label before disposing of the container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[6][10]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]

    • Collect all cleaning materials (wipes, absorbents) as hazardous waste.[6]

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Move upwind from the spill.[10]

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

    • Prevent personnel from entering the area until it has been deemed safe.

Final Disposal
  • Storage: Store all waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[2][10]

  • Arrangement for Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.[6]

  • Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[6][7]

Procedural Workflow and Logic Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes and workflows for handling and disposing of this compound.

Caption: Waste Disposal Workflow for this compound.

Spill_Response_Workflow Spill Response Protocol Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large EvacuateImmediate Evacuate Immediate Area SmallSpill->EvacuateImmediate EvacuateLab Evacuate Laboratory LargeSpill->EvacuateLab DonPPE Wear Full PPE EvacuateImmediate->DonPPE Absorb Cover with Inert Absorbent DonPPE->Absorb Collect Collect Absorbed Material Absorb->Collect Decontaminate Clean Area with Solvent & Soap Collect->Decontaminate DisposeCleaning Dispose of all Cleaning Materials as Hazardous Waste Decontaminate->DisposeCleaning End Spill Managed DisposeCleaning->End Alert Alert Others & Move Upwind EvacuateLab->Alert ContactEHS Contact EHS / Emergency Response Alert->ContactEHS SecureArea Secure Area - No Entry ContactEHS->SecureArea SecureArea->End

Caption: Decision-making workflow for spill response.

References

Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (R)-3-(Boc-amino)pyrrolidine (CAS No: 122536-77-0). Adherence to these procedures is critical for ensuring laboratory safety, minimizing risk, and maintaining a safe working environment for all personnel.

Hazard Summary and Identification

This compound is a solid chemical that poses specific hazards upon exposure. Understanding these hazards is the first step in safe handling.

GHS Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Key Quantitative Data

A summary of important quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Form Solid
Melting Point 63-68 °C
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, and eye contact.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[1]Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Hand Protection Disposable nitrile gloves.Double-gloving with nitrile gloves. For extended contact, consider heavier-duty chemical-resistant gloves.[1]
Body Protection A standard laboratory coat.[1]A chemical-resistant apron over a lab coat. For large quantities, consider disposable coveralls.[1]
Respiratory Protection Not generally required with adequate engineering controls (fume hood).A NIOSH-approved N95 dust mask or higher should be used if engineering controls are insufficient or during spill cleanup.
Footwear Closed-toe shoes.Chemical-resistant shoe covers may be appropriate in areas with a high risk of spills.[1]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls:
  • Hazard Assessment: Before any new procedure, conduct a thorough hazard assessment.[1]

  • Fume Hood: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1] Have a chemical spill kit appropriate for solid irritants nearby.

Weighing and Aliquoting:
  • Don appropriate PPE before entering the designated handling area.

  • To prevent static discharge, use an anti-static weigh boat or grounding mat.[1]

  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.[1]

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

Post-Handling:
  • Thoroughly clean the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.[1]

  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]

  • Label all containers with the chemical name, concentration, date, and appropriate hazard pictograms.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[1]

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.

Container Disposal:
  • Empty containers must be triple rinsed with a suitable solvent.

  • The rinsate from the cleaning of containers must be collected and disposed of as hazardous waste.

  • Once triple-rinsed, the container can be considered "empty" and may be disposed of in the regular trash after removing or defacing the label.[2]

Experimental Protocols

Spill Cleanup Protocol for this compound

This protocol outlines the steps for safely managing a small spill of this compound. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure the Area: If necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Put on the appropriate PPE, including a lab coat, gloves, and eye protection. A dust mask is recommended.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne.[3]

  • Clean the Spill:

    • Gently sweep the solid material into a dustpan or use a plastic scraper to collect the material.[3]

    • Place the collected material and any contaminated paper towels into a labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution and water.

    • Wipe the area dry with paper towels.

    • Dispose of all cleaning materials in the hazardous waste container.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the hazardous waste.

    • Wash hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to your institution's policies.

Visualizations

Logical Relationship for Safe Handling

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed when ready ppe Wear Appropriate PPE prep->ppe fume_hood Work in Fume Hood prep->fume_hood cleanup Cleanup & Disposal handling->cleanup After completion weigh Weigh Carefully handling->weigh decontaminate Decontaminate Workspace cleanup->decontaminate dispose Dispose of Waste cleanup->dispose

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure

Emergency Response for Accidental Exposure exposure Accidental Exposure skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation action_skin Remove contaminated clothing. Wash with soap and water for 15 min. skin_contact->action_skin action_eye Rinse with water for 15 min. Remove contact lenses if present. eye_contact->action_eye action_inhalation Move to fresh air. Provide artificial respiration if needed. inhalation->action_inhalation seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Boc-amino)pyrrolidine
Reactant of Route 2
(R)-3-(Boc-amino)pyrrolidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.